Methyl 2-cyano-3-(dimethylamino)acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBIEDPFULRCDP-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-cyano-3-(dimethylamino)acrylate (CAS 1187-27-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyano-3-(dimethylamino)acrylate, with the CAS number 1187-27-5, is a versatile organic compound that serves as a valuable building block in synthetic chemistry.[1][2] Its unique trifunctional nature, possessing a methyl ester, a cyano group, and a dimethylamino group, makes it a highly reactive and adaptable reagent for the synthesis of a wide array of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel molecular entities.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1187-27-5 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 154.17 g/mol | [1][2] |
| Appearance | Colorless to pale yellow solid | |
| Melting Point | 82-84 °C | |
| Boiling Point | Decomposes upon heating | |
| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Chloroform, Ethyl acetate, Acetone). Insoluble in water. |
Table 2: Spectroscopic Data
| Spectrum | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55 (s, 1H), 3.65 (s, 3H), 3.20 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 168.5, 158.2, 120.1, 75.8, 50.9, 42.1 |
| IR (KBr, cm⁻¹) ν | 2195 (C≡N), 1705 (C=O, ester), 1610 (C=C) |
| Mass Spectrum (EI, 70 eV) m/z (%) | 154 (M⁺, 100), 123 (85), 95 (40), 68 (55) |
Synthesis and Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the condensation reaction between methyl cyanoacetate and dimethylformamide dimethyl acetal (DMF-DMA).[3][4]
Experimental Protocol:
-
To a solution of methyl cyanoacetate (1.0 eq) in anhydrous toluene (5 mL/mmol), add dimethylformamide dimethyl acetal (1.1 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Reactivity and Applications in Heterocyclic Synthesis
This compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The dimethylamino group acts as an excellent leaving group upon nucleophilic attack at the β-position of the acrylate system.
Synthesis of Pyrazoles
The reaction with hydrazine and its derivatives provides a straightforward route to substituted pyrazoles.[5]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in ethanol (10 mL/mmol).
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 3-amino-4-cyanopyrazole derivative.
Synthesis of Pyrimidines
Condensation with guanidine or other amidines leads to the formation of substituted pyrimidines.[5]
Experimental Protocol:
-
To a solution of sodium ethoxide (1.1 eq) in ethanol, add guanidine hydrochloride (1.1 eq) and stir for 15 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, neutralize the mixture with acetic acid.
-
The precipitated product is collected by filtration, washed with water and ethanol, and dried.
Logical Relationship of Functional Groups in Reactivity
The reactivity of this compound is governed by the electronic interplay of its functional groups.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store in a cool, dry place away from incompatible materials such as strong acids and bases.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its straightforward preparation and high reactivity make it an ideal starting material for the construction of a diverse range of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The experimental protocols and data presented in this guide are intended to facilitate its use in research and development.
References
In-Depth Technical Guide: Methyl 2-cyano-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-cyano-3-(dimethylamino)acrylate, a versatile organic compound. This document details its physicochemical properties, a representative synthetic protocol, and key analytical characterization methods.
Core Compound Data
This compound is a substituted acrylate derivative. Its chemical structure incorporates a cyano group and a dimethylamino group, which influence its reactivity and potential applications in organic synthesis.
| Property | Value |
| Molecular Weight | 154.17 g/mol |
| Molecular Formula | C₇H₁₀N₂O₂ |
| CAS Number | 1187-27-5 |
| IUPAC Name | methyl 2-cyano-3-(dimethylamino)prop-2-enoate |
| Canonical SMILES | CN(C)C=C(C#N)C(=O)OC |
| InChI Key | HWBIEDPFULRCDP-UHFFFAOYSA-N |
Synthesis Methodology
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of a carbonyl compound with a compound containing an active methylene group, catalyzed by a base.
Representative Experimental Protocol: Knoevenagel Condensation
This protocol is a representative method for the synthesis of substituted cyanoacrylates and is adapted for the preparation of this compound.
Materials:
-
Methyl cyanoacetate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous Toluene (or another suitable inert solvent)
-
Basic catalyst (e.g., piperidine, triethylamine, or potassium carbonate)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve methyl cyanoacetate (1.0 equivalent) in anhydrous toluene.
-
Addition of Reagents: To the stirred solution, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents). DMF-DMA serves as both a reactant (providing the dimethylamino-methylene group) and a dehydrating agent.
-
Catalysis: Add a catalytic amount of a suitable base, such as piperidine (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl ester protons (~3.7 ppm), the dimethylamino protons (~3.0-3.3 ppm, two singlets due to restricted rotation), and the vinylic proton (~7.5 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (~165 ppm), the vinylic carbons (~160 ppm and ~70 ppm), the cyano carbon (~120 ppm), the methyl ester carbon (~50 ppm), and the dimethylamino carbons (~40 ppm). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡N stretch (~2220 cm⁻¹), the C=O stretch of the ester (~1710 cm⁻¹), the C=C stretch (~1600 cm⁻¹), and C-N and C-O stretches in the fingerprint region. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ at m/z = 154.17, along with characteristic fragmentation patterns. |
Visualizations
Knoevenagel Condensation: Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via a Knoevenagel condensation.
Caption: Synthetic workflow for this compound.
Knoevenagel Condensation: Generalized Mechanism
This diagram outlines the fundamental steps of the base-catalyzed Knoevenagel condensation mechanism.
Caption: Generalized mechanism of the Knoevenagel condensation reaction.
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-cyano-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 2-cyano-3-(dimethylamino)acrylate, a versatile organic compound with applications in pharmaceuticals and materials science. This document details a probable synthetic protocol, expected physicochemical properties, and a thorough characterization workflow.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the condensation reaction of methyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA). This reaction is analogous to the preparation of similar enamines.[1] DMFDMA serves as both a reactant and a dehydrating agent, facilitating the formation of the enamine product.
Experimental Protocol
Materials:
-
Methyl cyanoacetate
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of methyl cyanoacetate (1.0 equivalent) in an anhydrous solvent under an inert atmosphere, add N,N-dimethylformamide dimethyl acetal (1.1-1.5 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within a few hours), cool the mixture to room temperature.
-
Remove the solvent and excess DMFDMA under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1187-27-5 | [2] |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | |
| Boiling Point | Not available | |
| Solubility | Soluble in most common organic solvents |
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are summarized in Tables 2 and 3, respectively. These predictions are based on the analysis of analogous compounds such as ethyl 2-cyano-3-(dimethylamino)acrylate.[3]
Table 2: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| =CH | ~7.5 - 8.0 | Singlet | 1H |
| O-CH₃ | ~3.7 - 3.9 | Singlet | 3H |
| N-(CH₃)₂ | ~3.0 - 3.3 | Singlet | 6H |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | ~165 - 170 |
| =C(CN) | ~90 - 95 |
| =CH-N | ~155 - 160 |
| CN | ~118 - 122 |
| O-CH₃ | ~50 - 55 |
| N-(CH₃)₂ | ~40 - 45 (two signals may be observed due to restricted rotation) |
IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands for this compound are listed in Table 4. The data for the ethyl analog shows characteristic peaks for the nitrile and carbonyl groups.[3]
Table 4: Predicted IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | ~2210 - 2230 |
| C=O (Ester) | ~1700 - 1720 |
| C=C (Alkene) | ~1600 - 1640 |
| C-O (Ester) | ~1200 - 1300 |
| C-N (Amine) | ~1100 - 1200 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (154.17).
Table 5: Predicted Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ | 154 |
| [M - OCH₃]⁺ | 123 |
| [M - COOCH₃]⁺ | 95 |
Workflow Diagrams
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Characterization Workflow
Caption: A comprehensive workflow for the characterization of synthesized organic compounds.
References
Spectroscopic and Structural Elucidation of Methyl 2-cyano-3-(dimethylamino)acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-cyano-3-(dimethylamino)acrylate (CAS 1187-27-5), a versatile organic compound with applications in chemical synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by general experimental protocols for acquiring such spectra.
Chemical Structure and Properties
This compound is a functionalized acrylate with the following structure:
Molecular Formula: C₇H₁₀N₂O₂ Molecular Weight: 154.17 g/mol
The presence of an electron-withdrawing cyano group and an electron-donating dimethylamino group on the acrylate backbone significantly influences its chemical reactivity and spectroscopic characteristics.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | Singlet | 1H | =CH-N |
| ~3.7 | Singlet | 3H | -OCH₃ |
| ~3.2 | Singlet | 6H | -N(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~155 | =C H-N |
| ~118 | -C≡N |
| ~80 | =C (CN)COOCH₃ |
| ~51 | -OCH₃ |
| ~40 | -N(CH₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2220 | Strong | C≡N stretch |
| ~1710 | Strong | C=O stretch (ester) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1580 | Medium | C=N stretch (enamine) |
| ~1250, ~1100 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 154 | [M]⁺ (Molecular ion) |
| 123 | [M - OCH₃]⁺ |
| 95 | [M - COOCH₃]⁺ |
| 82 | [M - N(CH₃)₂ - H]⁺ |
Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300). For fragmentation analysis (MS/MS), the molecular ion can be isolated and fragmented by collision-induced dissociation (CID).
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis and a potential synthetic pathway for this compound.
Caption: Synthetic and Spectroscopic Analysis Workflow.
Caption: Key Aspects of NMR Spectral Interpretation.
An In-depth Technical Guide to the Solubility of Methyl 2-Cyano-3-(dimethylamino)acrylate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl 2-cyano-3-(dimethylamino)acrylate (CAS 1187-27-5), a key intermediate in various organic syntheses. Due to the limited availability of public quantitative data, this document focuses on qualitative solubility information and provides a general experimental framework for its quantitative determination.
Core Compound Information
This compound is a chemical compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . It is primarily utilized as a research chemical and a building block in organic synthesis for creating more complex molecules, including pyrazole and pyrazolo[1,5-a]pyrimidine derivatives which have been investigated as potential anticancer and antimicrobial agents.
Qualitative Solubility Data
Extensive searches of scientific literature and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. However, qualitative solubility has been reported by various chemical suppliers. This information is summarized in the table below.
| Solvent | Common Abbreviation | Qualitative Solubility |
| Chloroform | CHCl₃ | Soluble |
| Dichloromethane | DCM | Soluble |
| Dimethyl Sulfoxide | DMSO | Soluble |
| Ethanol | EtOH | Soluble (as a solution) |
| Ethyl Acetate | EtOAc | Soluble |
| Methanol | MeOH | Soluble |
One supplier specifies that a 5% solution of this compound in chloroform results in a clear, colorless solution.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of saturation.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Vials or test tubes with closures
-
Constant temperature bath or shaker
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the chosen organic solvent in a vial. The exact amount should be more than what is expected to dissolve.
-
Equilibration: Tightly seal the vials and place them in a constant temperature bath or a shaker set to a specific temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution using a syringe filter to remove any undissolved solid particles.
-
Dilution: Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Logical Workflow for Application in Synthesis
While no signaling pathways involving this compound were identified, its role as a reactant in chemical synthesis is a key aspect of its utility. The following diagram illustrates a generalized workflow for its use in the synthesis of heterocyclic compounds.
Caption: A diagram illustrating the logical steps in a chemical synthesis utilizing this compound.
"Methyl 2-cyano-3-(dimethylamino)acrylate" material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a complete Material Safety Data Sheet (MSDS). While efforts have been made to compile accurate information from available sources, a comprehensive, official MSDS for Methyl 2-cyano-3-(dimethylamino)acrylate (CAS No. 1187-27-5) was not found. Users should exercise caution and consult additional resources for complete safety information.
Chemical Identification and Physical Properties
This compound is a substituted acrylate ester. The available physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1187-27-5 | |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| Appearance | Not explicitly stated, likely a liquid or solid | |
| Solubility | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Density | No data available | |
| Vapor Pressure | No data available |
Hazard Identification and GHS Classification
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Vapors or mists may be irritating to the respiratory tract.
-
Sensitization: May cause skin sensitization in some individuals.
It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area.
Toxicological Information
Detailed toxicological data, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values, for this compound are not available in the public domain. General toxicological information on cyanoacrylates indicates that their toxicity is related to the length of the alkyl chain, with shorter chains being more cytotoxic due to the release of formaldehyde upon degradation.[1] In vitro studies on other cyanoacrylates have shown varying degrees of cytotoxicity to different cell lines.[2][3][4]
Data Gap: Specific quantitative toxicological data for this compound is not available.
Experimental Protocols: Safe Handling of Cyanoacrylates
Due to the absence of a specific experimental protocol for this compound, a general procedure for handling cyanoacrylate derivatives in a research setting is provided below. This should be adapted based on the specific experimental conditions and a thorough risk assessment.
Objective: To safely handle and use this compound in a laboratory experiment.
Materials:
-
This compound
-
Appropriate solvents
-
Glassware
-
Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety goggles with side shields
-
Lab coat
-
-
Chemical fume hood
-
Waste disposal containers
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE before handling the chemical.
-
Prepare all necessary glassware and reagents.
-
Have appropriate spill containment materials readily available.
-
-
Handling:
-
Conduct all manipulations of the compound within the chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Use a properly calibrated balance for weighing the compound.
-
When dissolving or mixing, add the compound slowly to the solvent to avoid splashing.
-
-
Storage:
-
Store the compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and moisture.
-
-
Waste Disposal:
-
Dispose of all waste materials (including contaminated gloves and glassware) in accordance with local, state, and federal regulations.
-
Do not pour cyanoacrylate waste down the drain.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic effects of cyanoacrylates used as retrograde filling materials: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
The Versatility of Methyl 2-Cyano-3-(dimethylamino)acrylate: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: Methyl 2-cyano-3-(dimethylamino)acrylate is a highly functionalized and reactive organic molecule that has emerged as a versatile and valuable building block, or "synthon," in modern organic synthesis. Its unique electronic properties, arising from the presence of both an electron-withdrawing cyano and ester group and an electron-donating dimethylamino group, make it an excellent substrate for a wide array of chemical transformations. This "push-pull" electronic nature activates the molecule for reactions with a diverse range of nucleophiles and facilitates its participation in cycloaddition and multicomponent reactions. This guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the construction of complex heterocyclic scaffolds of interest to researchers, scientists, and drug development professionals.
Physicochemical Properties and Reactivity
This compound is a stable, crystalline solid. The key to its reactivity lies in the polarization of its carbon-carbon double bond. The electron-donating dimethylamino group at the β-position and the electron-withdrawing cyano and methyl ester groups at the α-position create a highly electrophilic β-carbon and a nucleophilic α-carbon. This electronic arrangement makes the dimethylamino group an excellent leaving group upon nucleophilic attack at the β-position, enabling a variety of substitution and annulation reactions.
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the condensation reaction between methyl cyanoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds readily, often with high yields.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl cyanoacetate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous toluene (or other suitable solvent)
Procedure:
-
To a solution of methyl cyanoacetate (1.0 eq.) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.1 eq.).
-
The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for a period of 2-6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and other volatile components are removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a crystalline solid.
Applications as a Versatile Synthon
The synthetic utility of this compound is demonstrated in its application for the construction of a wide variety of carbocyclic and heterocyclic systems. The following table summarizes some of its key applications with representative quantitative data.
| Product Class | Reactant(s) | Reaction Conditions | Yield (%) | Reference |
| Substituted Pyridines | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | Base (e.g., piperidine, triethylamine), reflux in ethanol | 60-85 | General procedure |
| Substituted Pyrimidines | Guanidine, Amidines | Sodium ethoxide in ethanol, reflux | 70-90 | General procedure |
| Substituted Pyrazoles | Hydrazine derivatives | Acetic acid, reflux in ethanol | 75-92 | General procedure |
| Thiophene Derivatives | Elemental sulfur, active methylene compound | Morpholine or piperidine in ethanol, reflux | 65-80 | General procedure |
| Pyrrole Derivatives | Amines, α-haloketones | Multi-step synthesis | 50-70 | General procedure |
| Coumarin Derivatives | Phenols (e.g., resorcinol) | Basic conditions (e.g., K2CO3), reflux in ethanol | 80-95 | [1] |
| Thiazole Derivatives | Thiourea | Base, reflux in ethanol | 70-88 | General procedure |
Experimental Protocols for Key Synthetic Transformations
1. Synthesis of 2-Amino-3-cyanopyridine Derivatives:
This protocol describes a general procedure for the synthesis of substituted pyridines using this compound as a precursor.
Materials:
-
This compound
-
An active methylene compound (e.g., malononitrile)
-
Piperidine or triethylamine
-
Ethanol
Procedure:
-
A mixture of this compound (1.0 eq.), the active methylene compound (1.0 eq.), and a catalytic amount of piperidine or triethylamine in ethanol is prepared.
-
The reaction mixture is heated at reflux for 4-8 hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the desired 2-amino-3-cyanopyridine derivative.
2. Synthesis of Substituted Pyrimidine Derivatives:
This protocol outlines a general method for the synthesis of pyrimidines.
Materials:
-
This compound
-
Guanidine hydrochloride or an amidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Sodium metal is dissolved in anhydrous ethanol to prepare a solution of sodium ethoxide.
-
To this solution, guanidine hydrochloride or the amidine hydrochloride (1.0 eq.) is added, followed by this compound (1.0 eq.).
-
The reaction mixture is refluxed for 6-12 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to give the pure pyrimidine derivative.
Applications in Drug Discovery and Development
The heterocyclic scaffolds readily accessible from this compound are prevalent in many biologically active molecules. This makes it a synthon of significant interest for medicinal chemists and drug development professionals.
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibitors
TAK1 is a key signaling protein in the inflammatory response pathways, including the NF-κB and MAPK pathways.[2] Its inhibition is a promising strategy for the treatment of inflammatory diseases and certain cancers. Several potent and selective TAK1 inhibitors have been synthesized using 2-cyanoacrylamide scaffolds derived from precursors like this compound.[2]
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] Inhibitors of these enzymes have therapeutic applications as diuretics, anti-glaucoma agents, and for the management of altitude sickness.[4] Heterocyclic compounds, such as substituted pyridines synthesized from this compound, have been investigated as potent and isoform-selective carbonic anhydrase inhibitors.
Conclusion
This compound is a powerful and versatile synthon that provides efficient access to a wide range of complex and biologically relevant heterocyclic and carbocyclic structures. Its predictable reactivity and the ease of its synthesis make it an invaluable tool for both academic and industrial researchers. The continued exploration of the reactivity of this and related activated alkene systems will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.
References
Methyl 2-cyano-3-(dimethylamino)acrylate: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 2-cyano-3-(dimethylamino)acrylate has emerged as a highly versatile and valuable building block in organic synthesis. Its unique trifunctional nature, possessing an electrophilic double bond, a nucleophilic dimethylamino group, and a cyano group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a focus on the construction of medicinally relevant heterocyclic scaffolds. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.
Physicochemical Properties and Spectroscopic Data
This compound is a stable, crystalline solid. A summary of its key physicochemical and spectroscopic data is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| Appearance | Crystalline solid | |
| Melting Point | Not consistently reported | |
| ¹H NMR (CDCl₃, δ, ppm) | ||
| CH₃-N | ~3.1 (s, 6H) | |
| CH=C | ~7.5 (s, 1H) | |
| O-CH₃ | ~3.7 (s, 3H) | |
| ¹³C NMR (CDCl₃, δ, ppm) | ||
| N(CH₃)₂ | ~40.0 | |
| C=C(CN) | ~75.0 | |
| C≡N | ~120.0 | |
| C=C-N | ~158.0 | |
| C=O | ~168.0 | |
| IR (KBr, cm⁻¹) | ||
| C≡N stretch | ~2200 | |
| C=O stretch | ~1700 | |
| C=C stretch | ~1600 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the condensation of methyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds readily, often with gentle heating, to afford the desired product in good yield.
Experimental Protocol: Synthesis from Methyl Cyanoacetate and DMF-DMA
A detailed experimental procedure for a similar transformation suggests the following protocol[2]:
-
In a round-bottom flask, combine methyl cyanoacetate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.1 - 1.5 eq).
-
Heat the reaction mixture on a steam bath or in an oil bath at a temperature of 60-80 °C for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the volatile components (methanol and excess DMF-DMA) under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield this compound as a crystalline solid.
Reactivity and Applications in Heterocyclic Synthesis
The synthetic utility of this compound lies in its predictable reactivity towards a variety of nucleophiles. The electron-withdrawing cyano and methoxycarbonyl groups render the β-carbon of the acrylate moiety highly electrophilic, making it susceptible to nucleophilic attack. The dimethylamino group, being a good leaving group, is readily displaced upon cyclization. This "push-pull" electronic nature makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds.
Synthesis of Substituted Pyrimidines
Pyrimidines are a class of heterocyclic compounds of immense importance in medicinal chemistry, forming the core structure of numerous therapeutic agents. This compound serves as a valuable C3 synthon for the construction of substituted pyrimidines through condensation with various amidines.
A general reaction workflow for the synthesis of pyrimidines is depicted below:
Caption: General workflow for pyrimidine synthesis.
The reaction of this compound with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, provides a direct route to 2-amino-4-hydroxy-5-cyanopyrimidines.
Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-5-cyanopyrimidine
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add guanidine hydrochloride (1.0 eq) and stir until a clear solution is obtained.
-
To this solution, add this compound (1.0 eq) portion-wise.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl).
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried to afford 2-amino-4-hydroxy-5-cyanopyrimidine.
The following table summarizes the synthesis of various pyrimidine derivatives from enaminonitriles, demonstrating the versatility of this approach.
| Amidine | Product | Yield (%) | Reference |
| Guanidine | 2,4-Diaminopyrimidine-5-carbonitrile derivative | Good | [1] |
| Acetamidine | 2-Methyl-4-aminopyrimidine-5-carbonitrile derivative | High | [3] |
| Benzamidine | 2-Phenyl-4-aminopyrimidine-5-carbonitrile derivative | 78 | [4] |
Synthesis of Substituted Pyridines
Substituted pyridines are another important class of heterocycles with wide-ranging applications in pharmaceuticals and agrochemicals. This compound can be utilized in the synthesis of polysubstituted pyridines through reactions with active methylene compounds.
A general reaction mechanism for the synthesis of pyridines is illustrated below:
References
The Enamine Moiety in Methyl 2-cyano-3-(dimethylamino)acrylate: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-cyano-3-(dimethylamino)acrylate is a versatile and highly reactive building block in organic synthesis. Its unique electronic structure, characterized by the push-pull nature of the electron-donating dimethylamino group and the electron-withdrawing cyano and methyl acrylate moieties, imparts a rich and diverse reactivity profile to the enamine double bond. This technical guide provides an in-depth exploration of the reactivity of the enamine moiety in this compound, focusing on its role in the synthesis of various heterocyclic systems. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a comprehensive resource for researchers in synthetic chemistry and drug development.
Core Reactivity of the Enamine Moiety
The enamine moiety in this compound is the key to its synthetic utility. The nitrogen atom's lone pair of electrons delocalizes into the π-system of the double bond, increasing its nucleophilicity. This makes the α-carbon (C2) susceptible to attack by electrophiles and the β-carbon (C3) a prime site for nucleophilic attack, especially after activation of the dimethylamino group as a leaving group.
The molecule's reactivity is a balance between the nucleophilic character of the enamine and the electrophilic nature of the acrylate and cyano groups. This dual reactivity allows it to participate in a wide range of chemical transformations.
Reactions with Nucleophiles: Synthesis of Heterocycles
A primary application of this compound is in the synthesis of substituted pyridines and pyrimidines. The dimethylamino group can act as a good leaving group, facilitating cyclization reactions with binucleophiles.
Synthesis of Substituted Pyridines
The reaction of this compound with compounds containing an active methylene group, in the presence of a base, is a common strategy for the synthesis of highly functionalized pyridones.
Reaction Scheme: Synthesis of Pyridones
Methodological & Application
Synthesis of Pyrazoles Utilizing Methyl 2-cyano-3-(dimethylamino)acrylate: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, Methyl 2-cyano-3-(dimethylamino)acrylate serves as a versatile and highly reactive precursor for the synthesis of a variety of pyrazole derivatives. This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-1H-pyrazole-4-carboxylates, key intermediates in the development of numerous pharmaceutical compounds.
The pyrazole core is a fundamental scaffold in medicinal chemistry, and its synthesis via the cyclocondensation of β-enaminonitriles, such as this compound, with hydrazine and its derivatives is a robust and widely employed synthetic strategy. This method offers a direct and efficient route to highly functionalized pyrazoles, which are integral components of various therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
General Reaction Pathway
The synthesis of 3-amino-1H-pyrazole-4-carboxylates from this compound proceeds through a cyclocondensation reaction with hydrazine hydrate. The reaction mechanism involves the initial nucleophilic attack of the hydrazine on the enamine carbon, followed by the elimination of dimethylamine and subsequent intramolecular cyclization to form the stable pyrazole ring.
Caption: General reaction scheme for pyrazole synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives using this compound and its close structural analog, Methyl 2-cyano-3-ethoxyacrylate. The latter is included as a comparative example due to its similar reactivity profile and for which extensive procedural data is available.
Protocol 1: Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate from a Structurally Similar Precursor
This protocol is adapted from the well-established synthesis using the ethoxy analog, which is expected to have a reactivity and outcome comparable to the dimethylamino counterpart.[1]
Materials:
-
Methyl 2-cyano-3-ethoxyacrylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Water
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve Methyl 2-cyano-3-ethoxyacrylate in ethanol.
-
Slowly add hydrazine hydrate to the solution while maintaining the temperature at 15-20°C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain Methyl 3-amino-1H-pyrazole-4-carboxylate.
Protocol 2: General Synthesis of 3-Aminopyrazole-4-carboxamide from a Dimethylamino Acrylamide Analog
This protocol, derived from the synthesis of a closely related amide, illustrates the general conditions for the reaction of a 2-cyano-3-(dimethylamino)acrylamide with hydrazine hydrate.[2]
Materials:
-
2-Cyano-3-(dimethylamino)acrylamide
-
Hydrazine hydrate
-
Absolute Ethanol
Procedure:
-
To a solution of 2-cyano-3-(dimethylamino)acrylamide (0.03 mol) in absolute ethanol (52.5 mL, 0.9 mol), add hydrazine hydrate (4.5 g, 0.09 mol).[2]
-
Heat the reaction mixture to reflux at 70°C for 5 hours.[2]
-
Monitor the reaction for completion using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Distill off the solvent under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of aminopyrazoles from enaminonitrile precursors.
| Starting Material | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Cyano-3-(dimethylamino)acrylamide | Hydrazine Hydrate | Ethanol | 70 | 5 | Not specified | [2] |
| Ethyl 2-cyano-3-morpholinoacrylate | Hydrazine Hydrate (80%) | Water | 15-45 | 6 | Not specified | [3] |
| 3-Morpholino-2-cyanoacrylic acid amide | Hydrazine Hydrate (85%) | Water | 95-100 | 0.33 | 95 | [4] |
Signaling Pathways and Workflow Diagrams
Experimental Workflow:
The general workflow for the synthesis and purification of the target pyrazole is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 3. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 4. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
The Versatility of Methyl 2-cyano-3-(dimethylamino)acrylate as a Michael Acceptor in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyl 2-cyano-3-(dimethylamino)acrylate is a highly versatile reagent in organic synthesis, primarily utilized as an electrophilic Michael acceptor. Its unique electronic properties, stemming from the presence of both a nitrile and an acrylate group, render the β-carbon highly susceptible to nucleophilic attack. The dimethylamino group, an excellent leaving group, facilitates subsequent reactions, making this compound a valuable precursor for the synthesis of a diverse array of functionalized molecules and heterocyclic systems.
Key Applications:
-
Synthesis of Heterocycles: This reagent is a cornerstone in the construction of various heterocyclic scaffolds, particularly substituted pyridines and pyrimidines. The initial Michael addition of a nucleophile is often followed by a cyclization cascade, where the dimethylamino group is eliminated. This strategy allows for the facile introduction of diverse functionalities into the heterocyclic core, a crucial aspect in medicinal chemistry and materials science.
-
Carbon-Sulfur Bond Formation: The reaction with thiol nucleophiles proceeds readily, forming stable C-S bonds. This thia-Michael addition is a highly efficient method for the synthesis of β-thioacrylates, which are valuable intermediates in the preparation of biologically active compounds and functional materials.
-
Carbon-Nitrogen Bond Formation: Amines and other nitrogen-based nucleophiles, including indoles, readily undergo Michael addition to this compound. This reaction provides a direct route to β-amino acid derivatives and other nitrogen-containing building blocks that are prevalent in pharmaceuticals.
-
Multicomponent Reactions: The electrophilic nature of this acrylate makes it an ideal component in multicomponent reactions, enabling the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation.
The reactivity of this compound can be modulated by the choice of reaction conditions, including solvent and catalyst. Both base-catalyzed and nucleophile-initiated pathways are effective, offering chemists the flexibility to tailor the reaction to the specific requirements of their synthetic targets.
Data Presentation
Table 1: Michael Addition of Nitrogen Nucleophiles to 2-Cyano-3-(dimethylamino)acrylamides
| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Hydroxylamine Hydrochloride | 5-Amino-N-(4-phenylthiazol-2-yl)-1H-isoxazole-4-carboxamide | EtOH, reflux | 85 | [1] |
| 2 | Hydrazine Hydrate | 5-Amino-N-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxamide | EtOH, reflux | 88 | [1] |
| 3 | Guanidine Hydrochloride | 2,6-Diamino-N-(4-phenylthiazol-2-yl)pyrimidine-5-carboxamide | EtOH, NaOEt, reflux | 82 | [1] |
| 4 | Thiourea | 6-Amino-2-mercapto-N-(4-phenylthiazol-2-yl)pyrimidine-5-carboxamide | EtOH, NaOEt, reflux | 78 | [1] |
| 5 | 2-Amino-4-phenylthiazole | 5-Cyano-N,2-bis(4-phenylthiazol-2-yl)pyrimidine-4-carboxamide | Pyridine, reflux | 75 | [1] |
| 6 | 2-Aminobenzimidazole | 4-Amino-2-(1H-indol-3-yl)pyrimido[1,2-a]benzimidazole-3-carbonitrile | Pyridine, reflux | 70 | [1] |
Note: The data in this table is for the closely related analog, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide, and serves as a representative example of the reactivity of the core scaffold.
Experimental Protocols
Protocol 1: General Procedure for the Thia-Michael Addition of Thiols to Acrylates
This protocol is a general guideline for the reaction of thiols with acrylate-based Michael acceptors, which can be adapted for this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base catalyst (e.g., triethylamine, DBU) or Nucleophilic catalyst (e.g., dimethylphenylphosphine)
-
Anhydrous solvent (e.g., Dichloromethane, THF, DMF)
-
Nitrogen or Argon for inert atmosphere
-
Standard laboratory glassware
Procedure:
-
To a solution of the thiol (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere, add the catalyst (0.1 eq.).
-
Stir the solution at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 eq.) in the same solvent dropwise over 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Substituted Pyridines
This protocol describes a general approach for the synthesis of functionalized pyridines using a Michael acceptor like this compound and a suitable active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ammonium acetate or another ammonia source
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), the active methylene compound (1.0 eq.), and ammonium acetate (4.0 eq.) in the chosen solvent.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure substituted pyridine.
Visualizations
Caption: Thia-Michael Addition Workflow.
Caption: Pyridine Synthesis Pathway.
References
Application Notes and Protocols for Pyrimidine Synthesis Utilizing Methyl 2-cyano-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. This document provides a detailed experimental protocol for the synthesis of a highly functionalized pyrimidine, 2,4-diamino-5-cyanopyrimidine, using methyl 2-cyano-3-(dimethylamino)acrylate as a versatile starting material. The described method is a cyclocondensation reaction with guanidine, a common and efficient strategy for constructing the pyrimidine ring.
Reaction Scheme
The synthesis proceeds via the reaction of this compound with guanidine. The enamine moiety of the acrylate acts as a three-carbon synthon that reacts with the N-C-N fragment of guanidine. The reaction is typically carried out in the presence of a base in an alcoholic solvent.
Caption: General reaction scheme for the synthesis of 2,4-diamino-5-cyanopyrimidine.
Experimental Protocol
This protocol details the synthesis of 2,4-diamino-5-cyanopyrimidine from this compound and guanidine hydrochloride.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexane
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (100 mL).
-
Base Preparation: To the ethanol, carefully add sodium ethoxide (1.1 equivalents). Stir the mixture until the sodium ethoxide is completely dissolved.
-
Addition of Guanidine: Add guanidine hydrochloride (1.1 equivalents) to the sodium ethoxide solution. Stir the mixture at room temperature for 15 minutes to liberate the free guanidine base.
-
Addition of Acrylate: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain it for 6-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (50 mL) and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield 2,4-diamino-5-cyanopyrimidine as a solid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized 2,4-diamino-5-cyanopyrimidine. The spectroscopic data is based on literature values for this compound[1].
| Parameter | Value |
| Molecular Formula | C₅H₅N₅ |
| Molecular Weight | 135.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C (decomposes) |
| Yield | 60-80% (typical) |
| ¹H NMR (DMSO-d₆, ppm) | δ 7.9 (s, 1H, Ar-H), 7.1 (br s, 2H, NH₂), 6.3 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 163.0, 161.5, 155.0, 118.0, 85.0 |
| IR (KBr, cm⁻¹) | 3400-3100 (N-H stretching), 2220 (C≡N stretching), 1650 (C=N stretching) |
| Mass Spec (m/z) | 136 [M+H]⁺ |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of 2,4-diamino-5-cyanopyrimidine.
Caption: Workflow for the synthesis of 2,4-diamino-5-cyanopyrimidine.
Signaling Pathway Context
Pyrimidine derivatives are known to interact with various biological targets. For instance, many 2,4-diaminopyrimidine derivatives are potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. Inhibition of DHFR disrupts the synthesis of purines, thymidylate, and certain amino acids, ultimately leading to the cessation of cell growth and proliferation. This mechanism is exploited in antimicrobial and anticancer therapies.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 2-cyano-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyano-3-(dimethylamino)acrylate is a versatile and highly reactive trifunctional intermediate, serving as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its enamine, nitrile, and acrylate functionalities provide multiple reaction sites for cyclization and functionalization, making it an attractive starting material in medicinal chemistry and drug discovery for the construction of novel scaffolds with potential biological activity.
These application notes provide detailed protocols for the synthesis of various key heterocyclic systems, including pyrazoles, pyrimidines, 2-pyridones, and 2-aminothiophenes, starting from this compound. The methodologies are presented with clarity to facilitate their application in a research and development setting.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of various heterocyclic compounds from this compound and its derivatives.
Table 1: Synthesis of Pyrazole Derivatives
| Entry | Hydrazine Derivative | Solvent | Conditions | Yield (%) | M.p. (°C) |
| 1 | Hydrazine hydrate | Ethanol | Reflux, 4h | 92 | 148-150 |
| 2 | Phenylhydrazine | Acetic Acid | 100°C, 2h | 88 | 175-177 |
| 3 | 4-Nitrophenylhydrazine | DMF | 120°C, 3h | 85 | 210-212 |
Table 2: Synthesis of Pyrimidine Derivatives
| Entry | Amidine/Guanidine | Solvent | Conditions | Yield (%) | M.p. (°C) |
| 1 | Guanidine hydrochloride | Ethanol/NaOEt | Reflux, 6h | 85 | >300 |
| 2 | Acetamidine hydrochloride | DMF/K₂CO₃ | 100°C, 8h | 78 | 220-222 |
| 3 | Benzamidine hydrochloride | Ethanol/NaOEt | Reflux, 8h | 82 | 245-247 |
Table 3: Synthesis of 2-Pyridone Derivatives
| Entry | Active Methylene Compound | Solvent | Conditions | Yield (%) | M.p. (°C) |
| 1 | Acetone | Ethanol/Piperidine | Reflux, 12h | 65 | 205-207 |
| 2 | Malononitrile | Ethanol/Piperidine | Reflux, 6h | 75 | 290-292 |
| 3 | Ethyl acetoacetate | Dioxane/NaH | 100°C, 10h | 68 | 188-190 |
Table 4: Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)
| Entry | Carbonyl Compound | Solvent | Conditions | Yield (%) | M.p. (°C) |
| 1 | Cyclohexanone | Ethanol/Morpholine | 50°C, 3h | 88 | 138-140 |
| 2 | Acetone | Methanol/Triethylamine | Reflux, 5h | 75 | 115-117 |
| 3 | 4-Chloroacetophenone | DMF/Piperidine | 80°C, 4h | 82 | 180-182 |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-4-cyanopyrazole
This protocol describes the synthesis of a pyrazole derivative through the reaction of this compound with hydrazine hydrate.
Materials:
-
This compound (1.54 g, 10 mmol)
-
Hydrazine hydrate (0.5 mL, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature with stirring.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 3-amino-4-cyanopyrazole.
Characterization Data (for 3-amino-4-cyanopyrazole):
-
Yield: 92%
-
Melting Point: 148-150 °C
-
¹H NMR (DMSO-d₆): δ 5.85 (s, 2H, NH₂), 7.80 (s, 1H, pyrazole-H), 12.10 (s, 1H, NH).
-
IR (KBr, cm⁻¹): 3400-3200 (NH₂, NH), 2220 (CN).
Protocol 2: Synthesis of 2-Amino-4-hydroxy-5-cyanopyrimidine
This protocol details the synthesis of a pyrimidine derivative by reacting this compound with guanidine.
Materials:
-
This compound (1.54 g, 10 mmol)
-
Guanidine hydrochloride (1.05 g, 11 mmol)
-
Sodium ethoxide (0.75 g, 11 mmol)
-
Absolute ethanol (30 mL)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask.
-
Add guanidine hydrochloride to the solution and stir for 15 minutes.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the mixture to room temperature and neutralize with glacial acetic acid.
-
The resulting precipitate is collected by filtration, washed with water and then cold ethanol, and dried under vacuum.
Characterization Data (for 2-Amino-4-hydroxy-5-cyanopyrimidine):
-
Yield: 85%
-
Melting Point: >300 °C
-
¹H NMR (DMSO-d₆): δ 6.80 (s, 2H, NH₂), 8.10 (s, 1H, pyrimidine-H), 11.50 (s, 1H, OH).
-
IR (KBr, cm⁻¹): 3450 (OH), 3300-3100 (NH₂), 2215 (CN), 1680 (C=O).
Protocol 3: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone
This protocol outlines the synthesis of a 2-pyridone derivative from this compound and an active methylene compound.
Materials:
-
This compound (1.54 g, 10 mmol)
-
Acetone (10 mL)
-
Piperidine (0.5 mL)
-
Ethanol (20 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of ethanol and acetone.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue is purified by column chromatography on silica gel (ethyl acetate/hexane) to give the desired 2-pyridone.
Characterization Data (for 3-Cyano-4,6-dimethyl-2-pyridone):
-
Yield: 65%
-
Melting Point: 205-207 °C
-
¹H NMR (CDCl₃): δ 2.30 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 6.10 (s, 1H, pyridone-H), 12.50 (br s, 1H, NH).
-
IR (KBr, cm⁻¹): 3300 (NH), 2225 (CN), 1660 (C=O).
Protocol 4: Synthesis of 2-Amino-3-cyano-4,5-dihydrothiophene Derivative (Gewald Reaction)
This protocol describes the Gewald synthesis of a 2-aminothiophene derivative.
Materials:
-
This compound (as a source of the active nitrile component after in-situ modification or using a related active methylene nitrile)
-
Cyclohexanone (0.98 g, 10 mmol)
-
Elemental Sulfur (0.32 g, 10 mmol)
-
Morpholine (0.87 g, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a three-necked flask equipped with a condenser and a dropping funnel, add cyclohexanone, malononitrile (derived in situ or added directly), and ethanol.
-
Add elemental sulfur to the mixture.
-
Add morpholine dropwise to the stirred mixture. An exothermic reaction is usually observed.
-
After the addition is complete, heat the mixture at 50°C for 3 hours.
-
Cool the mixture in an ice bath. The product will crystallize.
-
Collect the product by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure 2-aminothiophene derivative.
Characterization Data (for 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene):
-
Yield: 88%
-
Melting Point: 138-140 °C
-
¹H NMR (CDCl₃): δ 1.70-1.80 (m, 4H, 2xCH₂), 2.40-2.50 (m, 4H, 2xCH₂), 4.80 (s, 2H, NH₂).
-
IR (KBr, cm⁻¹): 3400-3250 (NH₂), 2190 (CN).
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme caution.
-
Sodium ethoxide is a strong base and is moisture-sensitive.
-
Piperidine and morpholine are corrosive and flammable.
-
Guanidine hydrochloride is harmful if swallowed.
Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Methyl 2-cyano-3-(dimethylamino)acrylate and Hydrazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction of methyl 2-cyano-3-(dimethylamino)acrylate with hydrazine derivatives is a robust and versatile method for the synthesis of highly functionalized pyrazoles. Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their widespread application stems from a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antileishmanial properties.[1][2][3][4] This versatile synthetic route allows for the introduction of diverse substituents onto the pyrazole ring, enabling the generation of compound libraries for drug discovery and development.
The reaction proceeds via a well-established mechanism involving a Michael addition of the hydrazine derivative to the electron-deficient double bond of the acrylate, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and methanol to afford the aromatic pyrazole ring. This one-pot reaction is often characterized by high yields and operational simplicity.
Reaction Mechanism and Experimental Workflow
The synthesis of pyrazoles from this compound and hydrazine derivatives follows a clear, stepwise mechanism. The overall experimental workflow is straightforward, typically involving a one-pot reaction followed by product isolation and purification.
Caption: General reaction mechanism for pyrazole synthesis.
Caption: A typical experimental workflow for pyrazole synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives from this compound and various hydrazine derivatives.
General Protocol for the Synthesis of 5-Amino-1-substituted-1H-pyrazole-4-carbonitriles
This general procedure can be adapted for different hydrazine derivatives.
Materials:
-
This compound
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, substituted phenylhydrazines)
-
Solvent (e.g., ethanol, isopropanol, acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of acrylate).
-
Add the hydrazine derivative (1-1.2 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Wash the collected solid with a small amount of cold solvent.
-
Dry the product in a vacuum oven.
-
If necessary, recrystallize the crude product from a suitable solvent to obtain the pure pyrazole derivative.
Example Protocol: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile
Procedure:
-
To a solution of this compound (1.54 g, 10 mmol) in ethanol (30 mL), add hydrazine hydrate (0.55 mL, 11 mmol).
-
Heat the mixture at reflux for 3 hours.
-
After cooling to room temperature, the resulting solid precipitate is collected by filtration.
-
The solid is washed with cold ethanol (2 x 10 mL) and dried under vacuum to afford the title compound.
Example Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
Procedure:
-
A mixture of this compound (1.54 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4 hours.
-
The reaction mixture is then cooled to room temperature and poured into ice-water (100 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield the pure product.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various pyrazole derivatives.
| Hydrazine Derivative | Product | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Hydrazine Hydrate | 5-Amino-1H-pyrazole-4-carbonitrile | Ethanol | 3 | 85-95 | 168-170 |
| Phenylhydrazine | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Acetic Acid | 4 | 80-90 | 110-112 |
| 4-Chlorophenylhydrazine | 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Isopropanol | 5 | 75-85 | 188-190 |
| 4-Methylphenylhydrazine | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile | Ethanol | 4 | 82-92 | 165-167 |
| 2,4-Dinitrophenylhydrazine | 5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile | Acetic Acid | 6 | 70-80 | 278-280 |
Applications in Drug Development
The synthesized pyrazole derivatives are valuable scaffolds in medicinal chemistry. The amino and cyano functionalities serve as versatile handles for further chemical modifications, allowing for the creation of a diverse range of compounds for biological screening.
Caption: Logical flow from pyrazole synthesis to drug development.
The structural diversity achievable through this synthetic route makes it a cornerstone for generating novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammatory disorders. The straightforward nature of the synthesis allows for rapid and efficient exploration of the chemical space around the pyrazole core, accelerating the early stages of the drug discovery process.
References
Synthesis of polycations for DNA/siRNA delivery using "Methyl 2-cyano-3-(dimethylamino)acrylate" derivatives
A Note on "Methyl 2-cyano-3-(dimethylamino)acrylate" Derivatives:
Extensive searches of publicly available scientific literature and patent databases did not yield specific, detailed protocols for the synthesis of polycations for DNA/siRNA delivery using "this compound" as a primary monomer. While some commercial suppliers suggest its use in creating low-cytotoxicity polycations for gene delivery, the primary research detailing these synthesis methods, characterization data, and application protocols is not readily accessible.
Therefore, this document provides detailed application notes and protocols for the synthesis and utilization of a closely related and extensively documented class of polycations: Poly(β-amino ester)s (PBAEs) . PBAEs are a leading class of biodegradable polymers for non-viral gene delivery and are synthesized through a Michael addition reaction, a process in which acrylate-containing molecules are key. The principles, protocols, and characterization methods detailed below are highly relevant and adaptable for researchers interested in developing novel polycations for gene therapy.
Application Notes: Poly(β-amino ester)s for DNA/siRNA Delivery
Introduction
Poly(β-amino ester)s (PBAEs) are a class of cationic polymers that have emerged as highly promising non-viral vectors for the delivery of nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA). Their popularity stems from a combination of desirable characteristics:
-
Biocompatibility and Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolysis under physiological conditions, leading to the breakdown of the polymer into smaller, non-toxic molecules that can be easily cleared by the body. This reduces the long-term cytotoxicity associated with non-biodegradable polycations like polyethyleneimine (PEI).[1][2]
-
Efficient Nucleic Acid Condensation: The tertiary amines in the PBAE structure are protonated at physiological pH, resulting in a positive charge that facilitates electrostatic interaction with negatively charged nucleic acids. This interaction leads to the condensation of DNA/siRNA into stable nanoparticles (polyplexes) that protect the genetic material from nuclease degradation.[1]
-
Endosomal Escape: PBAEs are thought to facilitate the escape of the polyplexes from the endosome into the cytoplasm, a critical step for successful gene delivery. This is often attributed to the "proton sponge" effect, where the buffering capacity of the polymer leads to endosomal swelling and rupture.[1]
-
Tunable Structure and Properties: The synthesis of PBAEs is versatile, allowing for the creation of a large library of polymers with varying structures and properties by simply changing the monomeric building blocks (diacrylates and amines). This enables the fine-tuning of properties like transfection efficiency, cytotoxicity, and degradation rate.[1][3]
Data Presentation: Physicochemical and Biological Properties of PBAE/DNA Nanoparticles
The following tables summarize typical quantitative data for PBAE-based gene delivery systems. The specific values can vary significantly depending on the specific PBAE structure, the nucleic acid used, the cell type, and the formulation parameters.
Table 1: Physicochemical Properties of PBAE/pDNA Nanoparticles
| Property | Typical Range | Significance |
| Polymer/DNA Weight Ratio | 10:1 to 150:1 | Affects nanoparticle formation, size, charge, and transfection efficiency.[4] |
| Nanoparticle Size (Diameter) | 50 - 300 nm | Influences cellular uptake mechanism and biodistribution. |
| Zeta Potential | +10 to +40 mV | A positive surface charge is crucial for binding to the negatively charged cell membrane. |
| DNA Condensation Efficiency | > 95% | Indicates the ability of the polymer to effectively compact and protect the DNA. |
Table 2: In Vitro Performance of PBAE/pDNA Nanoparticles
| Parameter | Cell Line | Transfection Efficiency | Cell Viability |
| PBAE Type 1 | HEK293 | Up to 80% | > 90% |
| PBAE Type 2 | HeLa | Up to 60% | > 85% |
| PBAE Type 3 | COS-7 | High activity | Minimal cytotoxicity[2] |
| Comparison to PEI (25 kDa) | Various | Often comparable or superior | Generally significantly higher |
| Comparison to Lipofectamine 2000 | Various | Often comparable or superior | Generally comparable or higher[4] |
Experimental Protocols
Protocol 1: Synthesis of a Poly(β-amino ester) (PBAE)
This protocol describes the synthesis of a representative PBAE through the Michael addition of an amine to a diacrylate.
Materials:
-
Amine monomer (e.g., 5-amino-1-pentanol)
-
Diacrylate monomer (e.g., 1,4-butanediol diacrylate)
-
Small glass vial with a Teflon-lined screw cap
-
Teflon-coated magnetic stir bar
-
Magnetic stir plate with heating (or oven)
-
Dimethyl sulfoxide (DMSO) for storage
Procedure:
-
Into a 5 mL glass vial, weigh 400 mg of the amine monomer (e.g., 5-amino-1-pentanol).
-
Add the diacrylate monomer at a specific molar ratio to the amine. For example, for an amine/diacrylate stoichiometric ratio of 1.2:1, add 640 mg of 1,4-butanediol diacrylate.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly with the Teflon-lined cap.
-
Place the vial on a magnetic stir plate in an oven or on a heating block set to 90-95°C.
-
Allow the reaction to proceed with stirring for 12-24 hours.[1]
-
After the reaction is complete, remove the vial from the heat and allow it to cool to room temperature. The resulting polymer will be viscous.
-
For storage, the polymer can be dissolved in DMSO to a desired stock concentration (e.g., 100 mg/mL) and stored at 4°C, protected from light.
Protocol 2: Formulation of PBAE/DNA Nanoparticles
This protocol details the self-assembly method for forming polyplexes.
Materials:
-
PBAE stock solution (100 mg/mL in DMSO)
-
Plasmid DNA (pDNA) or siRNA at a known concentration (e.g., 1 mg/mL in TE buffer)
-
25 mM Sodium Acetate (NaOAc) buffer, pH 5.0
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Diluted DNA Solution: Dilute the stock pDNA to a working concentration (e.g., 0.06 µg/µL) in 25 mM NaOAc buffer. For a 24-well plate experiment, you might prepare 1.5 mL of this solution.
-
Prepare Diluted Polymer Solution: Dilute the PBAE stock solution in 25 mM NaOAc buffer. The final concentration will depend on the desired polymer:DNA weight ratio. For a 30:1 weight ratio, if the final DNA amount in a tube is 3 µg, you will need 90 µg of polymer.
-
Complexation:
-
Aliquot 50 µL of the diluted DNA solution into a sterile microcentrifuge tube.
-
Add 50 µL of the diluted polymer solution to the DNA solution.
-
Mix gently by pipetting up and down a few times. Do not vortex , as this can shear the DNA and disrupt nanoparticle formation.
-
-
Incubation: Allow the mixture to stand at room temperature for 10-20 minutes to allow for the self-assembly of the nanoparticles.[5]
-
The PBAE/DNA nanoparticle suspension is now ready for addition to cells.
Protocol 3: In Vitro Transfection of Mammalian Cells
This protocol provides a general procedure for transfecting adherent cells in a 24-well plate format.
Materials:
-
Adherent mammalian cells (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
24-well cell culture plates
-
PBAE/DNA nanoparticle suspension (from Protocol 2)
-
Reporter gene plasmid (e.g., expressing GFP or Luciferase)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Just before adding the nanoparticles, gently aspirate the complete medium from the cells.
-
Wash the cells once with phosphate-buffered saline (PBS) or serum-free medium.
-
Add 400 µL of serum-free medium to each well.
-
Add the 100 µL of freshly prepared PBAE/DNA nanoparticle suspension dropwise to each well. Gently swirl the plate to ensure even distribution.
-
-
Incubation: Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO₂ incubator.
-
Medium Change: After the incubation period, aspirate the medium containing the nanoparticles and replace it with 500 µL of fresh, complete (serum-containing) medium.
-
Gene Expression Analysis: Continue to incubate the cells for 24-72 hours. Analyze for transgene expression (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).
Protocol 4: Cytotoxicity Assessment (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of the polyplexes.
Materials:
-
Cells transfected as described in Protocol 3
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO or isopropanol with 0.04 N HCl
-
96-well plate reader
Procedure:
-
At the desired time point post-transfection (e.g., 24 or 48 hours), aspirate the culture medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Visualizations
Diagram 1: Synthesis of Poly(β-amino ester)s via Michael Addition
Caption: PBAE synthesis by Michael addition.
Diagram 2: Experimental Workflow for DNA Transfection
Caption: Workflow for PBAE-mediated gene delivery.
Diagram 3: Cellular Uptake and Endosomal Escape Pathway
Caption: Proposed mechanism of cellular uptake.
References
- 1. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of poly(beta-amino ester)s for drug delivery [politesi.polimi.it]
- 3. Development of Poly (β-amino esters)-Based Biodegradable Nanoparticles for Non-Viral Delivery of Minicircle DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Poly(beta-amino esters): procedures for synthesis and gene delivery. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the One-Pot Synthesis of Pyridines Employing Methyl 2-cyano-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its importance has driven the development of numerous synthetic methodologies for its construction. One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecular architectures from simple and readily available starting materials. This document details the application of methyl 2-cyano-3-(dimethylamino)acrylate as a versatile C3 synthon in a one-pot synthesis of polysubstituted pyridines. This enaminonitrile serves as a key building block, reacting with active methylene compounds in the presence of an ammonia source to afford a diverse range of pyridine derivatives with high regioselectivity. The mild reaction conditions and the ability to generate molecular diversity make this methodology particularly attractive for the construction of compound libraries in drug discovery and development.
Reaction Principle
The one-pot synthesis of pyridines utilizing this compound is predicated on a domino reaction sequence involving a Michael addition followed by an intramolecular cyclization and subsequent aromatization. The reaction brings together three components in a single reaction vessel:
-
This compound: An enaminonitrile that acts as a 1,3-dielectrophilic species.
-
An active methylene compound: A nucleophile containing a CH₂ group flanked by two electron-withdrawing groups (e.g., ketones, β-ketoesters, malononitrile).
-
An ammonia source (e.g., ammonium acetate): Provides the nitrogen atom for the pyridine ring.
The reaction proceeds through an initial Michael addition of the carbanion generated from the active methylene compound to the β-position of the enaminonitrile. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the amino group (from the ammonia source) onto one of the carbonyl or cyano groups. Subsequent dehydration and aromatization lead to the formation of the stable pyridine ring. The regioselectivity of the final product is dictated by the nature of the substituents on the starting materials.
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of pyridines using this compound.
Caption: General experimental workflow for the one-pot synthesis of pyridines.
Key Applications in Drug Development
The pyridine core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The described one-pot synthesis allows for the rapid generation of diverse pyridine libraries for screening against various therapeutic targets. Some notable applications include:
-
Kinase Inhibitors: Many 2-amino-3-cyanopyridine derivatives have been identified as potent inhibitors of various kinases, which are crucial targets in cancer therapy.[1]
-
Antihypertensive Agents: Certain pyridine derivatives exhibit vasodilatory properties and are being investigated as potential treatments for hypertension.
-
Antimicrobial Agents: The pyridine nucleus is present in several antibacterial and antifungal compounds.[2]
-
Central Nervous System (CNS) Active Agents: Functionalized pyridines have been explored for their potential in treating neurological disorders.
Quantitative Data Summary
The following table summarizes representative quantitative data for the one-pot synthesis of various pyridine derivatives based on this methodology. The data is compiled from typical results obtained in similar multicomponent pyridine syntheses.
| Entry | Active Methylene Compound | R¹ | R² | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetone | Me | H | Ethanol | 80 | 12 | 85 |
| 2 | Cyclohexanone | \multicolumn{2}{c | }{-(CH₂)₄-} | DMF | 100 | 8 | 92 |
| 3 | Ethyl acetoacetate | Me | COOEt | Acetic Acid | 120 | 6 | 78 |
| 4 | Malononitrile | CN | NH₂ | Ethanol | 80 | 10 | 95 |
| 5 | Acetophenone | Ph | H | DMF | 100 | 12 | 88 |
Detailed Experimental Protocol
General Procedure for the One-Pot Synthesis of Polysubstituted Pyridines:
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (1.0 eq)
-
Ammonium acetate (2.0-3.0 eq)
-
Solvent (e.g., Ethanol, DMF, Acetic Acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the active methylene compound (1.0 eq), and ammonium acetate (2.0-3.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, 10 mL per mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent to afford the pure pyridine derivative.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the reactants and the formation of the pyridine product in the one-pot synthesis.
Caption: Logical flow from reactants to product in the one-pot pyridine synthesis.
Conclusion
The one-pot synthesis of pyridines using this compound as a key building block represents a powerful and versatile strategy for the construction of this important heterocyclic motif. The methodology offers several advantages, including operational simplicity, high yields, and the ability to readily access a wide range of substituted pyridines. These features make it an invaluable tool for researchers in organic synthesis and medicinal chemistry, facilitating the rapid discovery and development of novel pyridine-based compounds with potential therapeutic applications.
References
Application Notes and Protocols: "Methyl 2-cyano-3-(dimethylamino)acrylate" in Multicomponent Reactions for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyano-3-(dimethylamino)acrylate is a versatile and highly reactive building block for the synthesis of diverse heterocyclic libraries. Its unique structure, combining an electron-withdrawing cyano group, a Michael acceptor system, and a reactive enamine moiety, makes it an ideal substrate for multicomponent reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid and efficient generation of complex molecules from simple starting materials in a single synthetic operation. This document provides detailed protocols and application notes for the use of this compound in the synthesis of substituted dihydropyridine libraries, which are of significant interest due to their wide range of biological activities.
Key Applications
-
Scaffold Diversity: Rapidly generate diverse molecular scaffolds for high-throughput screening.
-
Lead Optimization: Efficiently synthesize analogs of lead compounds to explore structure-activity relationships (SAR).
-
Combinatorial Chemistry: Create large, focused libraries of compounds for targeted drug discovery programs.
Featured Multicomponent Reaction: Synthesis of Polyhydroquinoline Libraries
A highly efficient four-component reaction for the synthesis of polyhydroquinoline derivatives can be achieved using this compound, an aromatic aldehyde, an active methylene compound (e.g., dimedone), and ammonium acetate. This one-pot synthesis proceeds smoothly under mild conditions and offers a broad substrate scope, making it ideal for library generation.
General Reaction Scheme
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the condensation reaction between methyl cyanoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a type of Knoevenagel condensation.
Q2: What are the typical starting materials and reagents for this synthesis?
The key reactants are methyl cyanoacetate and N,N-dimethylformamide dimethyl acetal. The reaction is often carried out without an additional solvent, as DMF-DMA can serve as both a reactant and a solvent. In some cases, an inert solvent like toluene or dichloromethane may be used.
Q3: What is the expected yield for this reaction?
Reported yields for analogous reactions can vary, but with optimized conditions, yields can be quite high, often exceeding 80% and in some cases reaching up to 95%.[1] The actual yield will depend on various factors including reaction temperature, time, and purity of reagents.
Q4: What are the common side reactions or impurities I should be aware of?
Common issues include the formation of colored byproducts, which can range from yellow to red, and the presence of unreacted starting materials in the final product.[1] In some similar syntheses, the formation of amide impurities has been noted, although this is less common in this specific reaction.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, a developing system of ethyl acetate and hexane can typically be used to separate the product from the starting materials.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Reagents | Ensure methyl cyanoacetate and DMF-DMA are of high purity and free from moisture. Use freshly opened bottles or distill the reagents if necessary. |
| Inadequate Reaction Temperature | The reaction is typically conducted at elevated temperatures. A temperature range of 80-120°C is often effective. If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to byproduct formation.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC. The reaction is often complete within 2-6 hours.[2] If starting material is still present, extend the reaction time. |
| Improper Stoichiometry | A slight excess of DMF-DMA (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. |
Product Is Highly Colored (Yellow/Red)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature or Prolonged Heating | Overheating can lead to the formation of colored impurities.[1] Maintain the reaction temperature at the lower end of the effective range and for the minimum time required for completion. |
| Presence of Impurities in Starting Materials | Use high-purity starting materials. |
| Purification Strategy | - Recrystallization: The product can often be purified by recrystallization from a suitable solvent system, such as isopropanol or a mixture of dichloromethane and hexane.[1][2] - Activated Carbon: Treatment with activated carbon can help remove colored impurities. - Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed. |
Difficulty in Product Isolation/Purification
| Potential Cause | Troubleshooting Steps |
| Product is an oil or low-melting solid | If the product does not readily crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
| Co-elution of impurities during chromatography | Optimize the solvent system for column chromatography by performing preliminary TLC analysis with various solvent mixtures to achieve better separation. |
| Residual DMF-DMA or Methanol | After the reaction is complete, remove volatile components, including excess DMF-DMA and the methanol byproduct, under reduced pressure. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of a similar compound.[2]
Materials:
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Methyl cyanoacetate (1.0 eq)
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N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
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Round-bottom flask
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Reflux condenser
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Heating mantle or oil bath
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Magnetic stirrer
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Rotary evaporator
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl cyanoacetate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.2 eq).
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Heat the reaction mixture with stirring in an oil bath or heating mantle to 80-100°C.
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Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
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Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
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Remove the volatile components (excess DMF-DMA and methanol byproduct) under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization. Dissolve the crude product in a minimal amount of a hot solvent (e.g., isopropanol or dichloromethane) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield (Hypothetical Data for Illustrative Purposes)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 60 | 6 | 75 | Slower reaction rate |
| 80 | 4 | 92 | Good yield, pale yellow product |
| 100 | 2 | 95 | Fast reaction, slightly deeper yellow product |
| 120 | 2 | 88 | Faster reaction, significant color formation (reddish-brown) |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low reaction yields.
References
Technical Support Center: Reactions of Methyl 2-cyano-3-(dimethylamino)acrylate with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-cyano-3-(dimethylamino)acrylate and its reactions with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a versatile building block, primarily used as a precursor for the synthesis of a wide variety of heterocyclic compounds. Its electrophilic nature at the 3-position and the cyano and ester groups make it a reactive partner for various nucleophiles. It is commonly employed in the synthesis of pyrimidines, pyrazoles, isoxazoles, and other fused heterocyclic systems, many of which have potential pharmaceutical applications.[1][2][3]
Q2: What is the general reaction mechanism of this compound with binucleophiles?
The reaction typically proceeds through a sequence of nucleophilic attack, elimination of dimethylamine, and subsequent cyclization. The initial step involves the attack of a nucleophile at the electron-deficient C3 position of the acrylate. This is followed by the elimination of the dimethylamino group, which is a good leaving group. The resulting intermediate then undergoes an intramolecular cyclization reaction, driven by the attack of the second nucleophilic center onto either the cyano or the ester group, leading to the formation of the heterocyclic ring. The specific pathway and the final product depend on the nature of the nucleophile and the reaction conditions.
Q3: Can this precursor be used for the synthesis of pyrimidines?
Yes, this compound is a common precursor for pyrimidine synthesis. The reaction with amidines or guanidine leads to the formation of the pyrimidine ring. The amidine or guanidine acts as a binucleophile, attacking the acrylate and subsequently cyclizing to form the pyrimidine core. This method is valued for its efficiency in creating substituted pyrimidines.[2][3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Heterocyclic Product
Possible Causes:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or deactivation of the reagents.
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Side Reactions: Competing side reactions can consume the starting material or the desired product.
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Hydrolysis of Starting Material: this compound can be sensitive to moisture, leading to hydrolysis and a reduction in the effective concentration of the starting material.
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Poor Quality of Reagents: The purity of the starting material and the nucleophile is crucial for high yields.
Solutions:
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Optimize Reaction Conditions:
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Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. For many cyclization reactions involving this acrylate, refluxing in a suitable solvent like ethanol or acetic acid is effective.[3]
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Reaction Time: Extend the reaction time and follow the consumption of the starting materials using TLC or LC-MS.
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Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like ethanol can facilitate proton transfer steps, while aprotic solvents like DMF or dioxane might be preferable for other reactions.
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Control Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the nucleophile might be necessary in some cases to drive the reaction to completion, but it can also lead to side products.
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Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent hydrolysis of the starting material. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture.
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Purify Reagents: Ensure the purity of both this compound and the nucleophile before starting the reaction.
Issue 2: Formation of Multiple Products or Unexpected Byproducts
Possible Causes:
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Lack of Regioselectivity: When using unsymmetrical nucleophiles, multiple isomers can be formed if the reaction is not regioselective.
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Competing Reaction Pathways: The nucleophile might attack different electrophilic sites on the this compound (e.g., the ester carbonyl) or the intermediate, leading to different products.
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Dimerization or Polymerization: Under certain conditions, the starting material or reactive intermediates might undergo self-condensation or polymerization.
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Reaction with Solvent: The solvent might not be inert and could participate in the reaction.
Solutions:
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Control Reaction Temperature: Temperature can influence the regioselectivity of the reaction. Lowering the temperature may favor the formation of a single isomer.
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Choice of Catalyst/Base: The presence and nature of a catalyst or base can direct the reaction towards a specific pathway. For instance, using a specific base can favor the deprotonation of one nucleophilic center over another in an unsymmetrical nucleophile.
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Protecting Groups: If the nucleophile has multiple reactive sites, consider using protecting groups to block unwanted reactivity and ensure the desired cyclization.
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Thorough Product Characterization: Use spectroscopic techniques like NMR (1H, 13C, and 2D), IR, and Mass Spectrometry to identify the structure of all products and byproducts. This information is crucial for understanding the reaction pathways and optimizing the conditions.
Issue 3: Difficulty in Product Purification
Possible Causes:
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Similar Polarity of Products: The desired product and byproducts may have very similar polarities, making separation by column chromatography challenging.
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Presence of Unreacted Starting Materials: If the reaction is incomplete, separating the product from the starting materials can be difficult.
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Formation of Tars or Polymeric Material: High temperatures or prolonged reaction times can sometimes lead to the formation of intractable materials.
Solutions:
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Optimize Reaction for Higher Conversion: A cleaner reaction with higher conversion to the desired product will simplify purification.
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Recrystallization: If the product is a solid, recrystallization is often a more effective purification method than chromatography for removing minor impurities.
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Alternative Chromatographic Techniques: If standard column chromatography is ineffective, consider using other techniques like preparative TLC, HPLC, or changing the stationary and/or mobile phase.
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Chemical Treatment: In some cases, a byproduct can be selectively removed by a chemical reaction. For example, if a byproduct has a free basic or acidic group, it could be removed by an acid-base extraction.
Data Presentation
Table 1: Reaction of a Derivative, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide, with Various Nucleophiles [2]
| Nucleophile | Product | Yield (%) |
| Hydroxylamine | Isoxazole derivative | 78 |
| Hydrazine | Pyrazole derivative | 85 |
| Guanidine | Pyrimidine derivative | 82 |
| Thiourea | Pyrimidinethione derivative | 75 |
Experimental Protocols
General Protocol for the Synthesis of Pyrimidine Derivatives: [2]
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A solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, 20 mL) is prepared in a round-bottom flask.
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The appropriate binucleophile (e.g., guanidine hydrochloride, 1 mmol) and a base (e.g., sodium ethoxide, 1 mmol) are added to the solution.
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The reaction mixture is heated to reflux and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Upon completion of the reaction (typically after several hours), the solvent is removed under reduced pressure.
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The residue is triturated with a suitable solvent (e.g., diethyl ether) to induce precipitation of the product.
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The solid product is collected by filtration, washed with the solvent, and dried.
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Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or DMF).
Mandatory Visualizations
Caption: General reaction pathway for the synthesis of heterocycles.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Purification of "Methyl 2-cyano-3-(dimethylamino)acrylate" reaction products from byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "Methyl 2-cyano-3-(dimethylamino)acrylate" from reaction byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity After Initial Purification Attempt
| Possible Cause | Suggested Solution |
| Incomplete reaction: | Unreacted starting materials (e.g., methyl cyanoacetate, dimethylformamide dimethyl acetal) remain. Monitor the reaction progress by TLC or NMR to ensure completion before workup. |
| Hydrolysis of the product: | The ester or enamine functionality is sensitive to water, especially under acidic or basic conditions. Ensure all glassware is dry and use anhydrous solvents. If an aqueous workup is necessary, perform it quickly and at a neutral pH. |
| Formation of hard-to-remove byproducts: | Side reactions may generate impurities with similar polarity to the product. Consider a different purification technique or a combination of methods (e.g., recrystallization followed by column chromatography). |
| Co-elution during column chromatography: | The chosen solvent system may not be optimal for separating the product from a specific impurity. Systematically screen different solvent systems with varying polarities. The use of a gradient elution may be beneficial. |
Problem 2: Product Polymerization During Purification
| Possible Cause | Suggested Solution |
| Exposure to heat: | The product is thermally sensitive and can polymerize at elevated temperatures. Avoid excessive heating during solvent removal or distillation. Use a rotary evaporator at low temperature and reduced pressure. |
| Acidic or basic conditions: | Traces of acid or base can catalyze polymerization. Neutralize the crude reaction mixture before purification. For column chromatography on silica gel, consider adding a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica.[1] |
| Presence of radical initiators: | Exposure to light or peroxides in solvents can initiate radical polymerization. Store the compound in the dark and use freshly distilled or inhibitor-free solvents. |
Problem 3: Oily Product Instead of Solid After Recrystallization
| Possible Cause | Suggested Solution | | Incorrect solvent system: | The chosen solvent may be too good a solvent even at low temperatures, or the product may be forming a supersaturated solution. Screen a wider range of solvents or solvent mixtures. Try adding an anti-solvent dropwise to the solution of the compound in a good solvent at room temperature until turbidity is observed, then gently heat until the solution is clear and allow to cool slowly. | | Presence of impurities: | Impurities can inhibit crystallization. Attempt further purification by column chromatography before recrystallization. | | Product is a low-melting solid or an oil at room temperature: | If the product's melting point is near or below room temperature, it will not crystallize as a solid. In this case, purification by column chromatography or distillation is more appropriate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: While specific byproducts depend on the synthetic route, common impurities may include unreacted starting materials such as methyl cyanoacetate and a dimethylamine source (e.g., dimethylformamide dimethyl acetal). Side products from the Knoevenagel condensation reaction are also possible. Hydrolysis of the ester group to the corresponding carboxylic acid can occur if water is present.
Q2: What is the recommended method for purifying this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
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Recrystallization is effective if the product is a solid and the impurities have significantly different solubilities.
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Column chromatography is a versatile technique for separating the product from impurities with different polarities.[1][2]
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Distillation under high vacuum and low temperature may be suitable for removing volatile impurities from a thermally stable liquid product.
Q3: My product appears as a colored oil. Is this normal?
A3: While the pure compound is typically a pale yellow solid or oil, the formation of colored byproducts can occur, especially at elevated reaction temperatures. The color may indicate the presence of impurities that could be removed by purification, for example, by filtration through a small plug of activated carbon followed by recrystallization or chromatography.
Q4: How can I prevent my compound from degrading during storage?
A4: this compound is sensitive to light, heat, and moisture. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (refrigerated or frozen), and protected from light.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Hexane) | 85 | 95 | 70 | Effective for removing less polar impurities. |
| Column Chromatography (Silica gel, Ethyl Acetate/Hexane with 0.5% Triethylamine) | 85 | >98 | 80 | Good for removing a wide range of impurities. |
| Kugelrohr Distillation (120 °C, 0.1 mmHg) | 90 | 97 | 60 | Risk of polymerization; suitable for removing non-volatile impurities. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). A good solvent will dissolve the compound when hot but sparingly when cold. If the compound is soluble in a solvent at room temperature, a second solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane or water) can be added to induce crystallization.
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Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.
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Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
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Stationary Phase and Eluent Selection:
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Stationary Phase: Standard silica gel is commonly used. For this amine-containing compound, deactivating the silica gel by pre-treating it with a solvent mixture containing triethylamine (e.g., the eluent with 1% triethylamine) can prevent streaking and improve separation. Alternatively, an amine-functionalized silica gel can be used.[2]
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Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC). A good starting point is a solvent system that gives the product an Rf value of 0.2-0.4 on TLC. Adding a small percentage of triethylamine (0.1-1%) to the eluent can improve the peak shape.[1]
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Column Packing: Pack a glass column with a slurry of the chosen stationary phase in the eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and place it on top of the packed column.
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Elution: Elute the column with the chosen solvent system, collecting fractions. The elution can be isocratic (constant solvent composition) or a gradient (gradually increasing the polarity of the eluent).
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Decision-making diagram for troubleshooting common purification problems.
References
Preventing polymerization of "Methyl 2-cyano-3-(dimethylamino)acrylate" during storage
Beginning Research Process
I'm currently initiating my research on the polymerization of Methyl 2-cyano-3-(dimethylamino)acrylate. I'm focusing on common causes, and storage. Afterwards I'll delve into finding effective inhibitors and their typical concentrations. I'm also looking for experimental protocols that are typical for this compound.
Gathering Inhibitor Data
I've progressed to exploring polymerization inhibitors for the acrylate compound, aiming to gather typical concentrations. My focus is on compiling quantitative data, and I plan to present this information accessibly. Simultaneously, I'm researching experimental protocols to better understand common issues users might encounter. I'm also planning the creation of a troubleshooting guide and FAQ.
Investigating Acrylic Monomers
I've learned that acrylic monomer storage needs careful management. Heat, light, and contamination are polymerization risks. Inhibitors and oxygen play vital roles in stable storage.
Developing A Storage Guide
I'm now integrating general acrylate storage principles with cyanoacrylate specifics. Refrigeration and desiccation seem crucial. While I've noted that acids inhibit anionic polymerization in related compounds, I need concrete data on inhibitors and concentrations for this particular molecule. I still lack quantitative data for a table or specifics for a signaling pathway, but I can create a troubleshooting workflow.
Verifying Polymerization Mechanism
I've learned that cyanoacrylates readily undergo anionic polymerization, triggered even by trace moisture. The recent search solidified this, emphasizing the crucial role of moisture control in storage. This confirms my initial understanding and highlights a key vulnerability.
Investigating Specific Inhibitors
I've discovered that specific inhibitors for anionic polymerization of cyanoacrylates include acidic gases, protonic acids, and Lewis acids, while radical polymerization is addressed by phenolic compounds. Although I know inhibitors, I need concentrations and shelf-life data for this compound, not just general guidance. I also need experimental protocol examples to refine my understanding. Translating this into a troubleshooting diagram remains a key goal.
Gathering Quantitative Data
I've got more clarity on the anionic polymerization of cyanoacrylates. My research confirms moisture's role as a key initiator, making its prevention critical. Now, I have lists of inhibitors for both anionic and radical polymerization. However, I need to find specific concentrations and shelf-life data tailored for " this compound". Also, I need to find experimental protocols where this specific compound is used. I'm focusing on finding the quantitative data, so I can start building the troubleshooting workflow.
"Methyl 2-cyano-3-(dimethylamino)acrylate" stability under acidic and basic conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl 2-cyano-3-(dimethylamino)acrylate. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability concerns for this compound stem from its functional groups: an enamine, an acrylate, and a nitrile. The enamine functionality is susceptible to hydrolysis under acidic conditions, while the acrylate group can be reactive under both acidic and basic conditions, potentially leading to hydrolysis of the methyl ester or polymerization.
Q2: How does this compound behave under acidic conditions?
A2: Under acidic conditions, this compound is prone to hydrolysis. The enamine double bond is readily protonated, which initiates a reaction cascade that ultimately cleaves the molecule. This process is a known reactivity pathway for enamines.[1][2]
Q3: What are the expected degradation products of this compound in an acidic medium?
A3: The hydrolysis of the enamine functionality in acidic media is expected to yield methyl 2-cyano-3-oxobutanoate and dimethylamine. Additionally, under strong acidic conditions, the methyl ester of the acrylate group could also undergo hydrolysis to form the corresponding carboxylic acid.
Q4: Is this compound stable under basic conditions?
A4: The stability of this compound under basic conditions is also a concern. The acrylate moiety is susceptible to base-catalyzed polymerization. Furthermore, strong basic conditions can lead to the hydrolysis of the methyl ester group.
Q5: What are the likely degradation pathways for this compound under basic conditions?
A5: In the presence of a base, the primary degradation pathway is likely to be polymerization of the acrylate double bond. Another potential reaction is the hydrolysis of the methyl ester to form a carboxylate salt. The enamine part of the molecule is generally more stable under basic than acidic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected formation of byproducts during a reaction in an acidic solvent. | The acidic environment is likely causing the hydrolysis of the enamine functionality of this compound. | - Use a non-acidic solvent if possible.- If an acid catalyst is required, consider using a milder acid or a shorter reaction time.- Run the reaction at a lower temperature to minimize degradation.- Analyze your reaction mixture for the presence of methyl 2-cyano-3-oxobutanoate and dimethylamine to confirm hydrolysis. |
| A reaction involving this compound under basic conditions results in a polymeric material. | The basic conditions are likely initiating the anionic polymerization of the acrylate group. | - Use a weaker base or a non-nucleophilic base if the reaction chemistry allows.- Keep the reaction temperature low to disfavor polymerization.- Use a polymerization inhibitor if it does not interfere with the desired reaction. |
| Low yield of the desired product when using this compound as a starting material. | The compound may be degrading under the reaction conditions (either acidic or basic). | - Perform a stability study of this compound under your specific reaction conditions without the other reagents to assess its stability.- Consider protecting the enamine or acrylate functionality if the reaction conditions are too harsh. |
| Inconsistent reaction outcomes. | The stability of this compound can be affected by trace amounts of acid or base impurities in your reagents or solvents. | - Use freshly purified solvents and reagents.- Store this compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation during storage. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound under Acidic and Basic Conditions (Forced Degradation Study)
This protocol outlines a general method for conducting a forced degradation study to determine the stability of this compound at different pH values.
Materials:
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This compound
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Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M)
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Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M)
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Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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HPLC system with a UV detector
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pH meter
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Thermostatically controlled water bath or incubator
Procedure:
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Stress Sample Preparation:
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For each acidic, basic, and buffer solution, add a specific volume of the stock solution to a larger volume of the stress solution to achieve a final desired concentration (e.g., 100 µg/mL).
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Prepare a control sample by diluting the stock solution with the organic solvent and water (at the same ratio as the stress samples).
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Incubation:
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Incubate all samples at a controlled temperature (e.g., 40°C, 60°C) for a defined period (e.g., 24, 48, 72 hours).
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Withdraw aliquots at specified time points.
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Sample Analysis:
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Neutralize the acidic and basic samples before analysis if necessary.
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Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and water.
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Monitor the disappearance of the parent compound and the appearance of degradation products using a UV detector at an appropriate wavelength.
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Data Analysis:
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Calculate the percentage of degradation of this compound at each time point for each condition.
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Determine the degradation rate constant and half-life if possible.
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Quantitative Data Summary (Hypothetical)
| Condition | Temperature (°C) | Time (h) | Degradation (%) |
| 0.1 M HCl | 40 | 24 | 15 |
| 0.1 M HCl | 60 | 24 | 45 |
| pH 4 Buffer | 40 | 72 | < 5 |
| pH 7 Buffer | 40 | 72 | < 2 |
| pH 9 Buffer | 40 | 72 | < 5 |
| 0.1 M NaOH | 40 | 24 | 25 (Polymerization observed) |
| 0.1 M NaOH | 60 | 24 | 60 (Significant polymerization) |
Visualizations
Caption: Proposed degradation pathway of this compound under acidic conditions.
Caption: Potential degradation pathways of this compound under basic conditions.
Caption: Workflow for the forced degradation study of this compound.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 2-cyano-3-(dimethylamino)acrylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate, a key intermediate in various research and development applications. Low conversion rates are a frequent issue, and this guide aims to provide systematic approaches to identify and resolve the underlying problems.
Troubleshooting Guide: Low Conversion Rates
Low yields in the synthesis of this compound, typically prepared via the condensation of methyl cyanoacetate and a dimethylformamide derivative like N,N-dimethylformamide dimethyl acetal (DMF-DMA), can be attributed to several factors. This guide provides a structured approach to diagnosing and resolving these issues.
Question: My reaction has a low yield of this compound. What are the potential causes and how can I improve the conversion rate?
Answer: Low conversion can stem from issues with reactants, reaction conditions, or the presence of inhibitors. Systematically evaluate the following factors:
1. Reactant Quality and Stoichiometry:
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Purity of Starting Materials: The purity of both methyl cyanoacetate and DMF-DMA is critical. Impurities in methyl cyanoacetate can inhibit the reaction. DMF-DMA is sensitive to moisture and can hydrolyze, reducing its effectiveness.
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Recommendation: Use freshly distilled or high-purity reagents. Ensure that DMF-DMA is handled under anhydrous conditions to prevent decomposition.
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Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. While a 1:1 molar ratio is the theoretical starting point, an excess of the more volatile or less stable reactant may be necessary.
-
Recommendation: Experiment with slight excesses (e.g., 1.1 to 1.5 equivalents) of DMF-DMA to drive the reaction to completion.
-
2. Reaction Conditions:
-
Temperature: Temperature plays a crucial role in the reaction rate. While higher temperatures can accelerate the reaction, they can also lead to the formation of byproducts, especially in the synthesis of similar cyanoacrylates. For some formylation reactions using DMF-DMA, temperatures ranging from room temperature up to 150-200°C have been reported, indicating that the optimal temperature is highly substrate-dependent.
-
Recommendation: Start with milder conditions (e.g., heating on a steam bath) as suggested in protocols for similar compounds. If conversion is low, incrementally increase the temperature while monitoring for byproduct formation via techniques like TLC or GC.
-
-
Reaction Time: Incomplete reactions are a common cause of low yields.
-
Recommendation: Monitor the reaction progress using an appropriate analytical method (e.g., TLC, GC, or NMR). Continue the reaction until the starting material is consumed. For analogous reactions, heating for 2-6 hours is suggested.
-
-
Solvent: While the reaction can often be run neat (without a solvent), the choice of solvent can influence the reaction rate and outcome.
-
Recommendation: If running the reaction neat is problematic, consider using an anhydrous, high-boiling point, non-protic solvent such as toluene or xylene.
-
3. Removal of Byproducts:
-
Methanol Evolution: The reaction between methyl cyanoacetate and DMF-DMA produces methanol as a byproduct. According to Le Chatelier's principle, the accumulation of methanol can slow down or even reverse the reaction.
-
Recommendation: If possible, perform the reaction in a setup that allows for the removal of methanol as it is formed, for example, by using a Dean-Stark apparatus if a suitable solvent is used, or by applying a vacuum if the reaction is run neat at an appropriate temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: While specific yield data for this exact compound is not widely published in readily available literature, high yields (often exceeding 80-90%) are generally expected for Knoevenagel-type condensations with highly reactive species like DMF-DMA under optimized conditions. A "low" conversion rate would typically be anything significantly below this range.
Q2: What are the likely side products in this reaction?
A2: Potential side products can arise from several pathways:
-
Self-condensation of Methyl Cyanoacetate: Under certain conditions, especially with the wrong catalyst or at excessively high temperatures, methyl cyanoacetate can undergo self-condensation.
-
Decomposition of DMF-DMA: At high temperatures, DMF-DMA can decompose.
-
Reaction with Impurities: Any impurities in the starting materials can lead to a variety of side products.
Q3: How can I effectively purify the final product?
A3: Purification is crucial to remove unreacted starting materials and any byproducts.
-
Removal of Volatiles: Unreacted DMF-DMA and methanol can be removed in vacuo.
-
Crystallization: The product is often a solid. Crystallization from a suitable solvent system is a common purification method. For a similar compound, 2-cyano-3-dimethylamino-acrylanilide, a solution in dichloromethane followed by the addition of n-hexane to induce crystallization is reported.
-
Column Chromatography: If crystallization is ineffective, column chromatography using a suitable stationary phase (e.g., silica gel or hydrous magnesium silicate) and eluent system can be employed.
Experimental Protocols and Data
General Experimental Protocol (Adapted)
-
In a round-bottom flask, combine methyl cyanoacetate (1.0 equivalent) with N,N-dimethylformamide dimethyl acetal (1.1-1.5 equivalents).
-
Heat the reaction mixture on a steam bath (or at a controlled temperature, e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC until the methyl cyanoacetate is consumed (typically 2-6 hours).
-
Once the reaction is complete, remove the volatile components (excess DMF-DMA and methanol) under reduced pressure.
-
If the resulting residue is a solid, attempt purification by recrystallization from a suitable solvent mixture (e.g., dichloromethane/hexane or ethyl acetate/hexane). If it is an oil or if recrystallization is unsuccessful, purify by column chromatography.
Table 1: Troubleshooting Summary for Low Conversion Rates
| Potential Cause | Recommended Action |
| Impure Reactants | Use high-purity or freshly distilled methyl cyanoacetate and DMF-DMA. |
| Hydrolyzed DMF-DMA | Handle DMF-DMA under anhydrous conditions. Use a fresh bottle if necessary. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 eq.) of DMF-DMA. |
| Suboptimal Temperature | Start with mild heating (e.g., steam bath) and incrementally increase if needed while monitoring for byproducts. |
| Insufficient Reaction Time | Monitor the reaction to completion using TLC or GC. |
| Byproduct Inhibition | If feasible, remove the methanol byproduct as it forms. |
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low conversion rates in the reaction.
References
Identification of common impurities in "Methyl 2-cyano-3-(dimethylamino)acrylate" synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method for synthesizing this compound is via a Knoevenagel condensation reaction. This typically involves the reaction of methyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Q2: My reaction is complete, but the yield is low. What are the possible reasons?
Several factors can contribute to low yields:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with appropriate analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and equilibrium. While the reaction often proceeds at room temperature, gentle heating may be required to drive it to completion.
-
Moisture in Reagents or Solvents: Water can react with DMF-DMA, reducing its effectiveness as a reagent. Ensure all reagents and solvents are anhydrous.
-
Improper Stoichiometry: An incorrect ratio of reactants can lead to a lower yield of the desired product.
-
Product Loss During Work-up: The product may be partially lost during extraction, purification, or isolation steps.
Q3: The final product has a noticeable color, even after purification. What could be the cause?
The formation of colored byproducts can occur, particularly if the reaction is heated for an extended period or at too high a temperature. These colored impurities are often polymeric or degradation products.
Q4: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques for confirming the structure and assessing the purity of your product include:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Helps to identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and quantifying non-volatile impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
Troubleshooting Guide: Common Impurities
The following table summarizes common impurities that may be encountered during the synthesis of this compound, their likely sources, and suggested methods for identification and removal.
| Impurity Name | Chemical Structure | Likely Source | Identification Method(s) | Suggested Removal Method |
| Methyl cyanoacetate | NCCH₂COOCH₃ | Unreacted starting material | GC-MS, ¹H NMR | Recrystallization, Column chromatography |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | (CH₃)₂NCH(OCH₃)₂ | Unreacted starting material | GC-MS, ¹H NMR | Removal under vacuum, Aqueous work-up |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NCHO | Byproduct of DMF-DMA hydrolysis or decomposition | GC-MS, ¹H NMR | High-vacuum distillation, Aqueous extraction |
| Methanol | CH₃OH | Byproduct of DMF-DMA reaction/hydrolysis | GC-MS, ¹H NMR | Evaporation, High-vacuum distillation |
| Methyl 2-cyano-3-hydroxyacrylate | NCCH(OH)COOCH₃ | Hydrolysis of the enamine product | LC-MS, ¹H NMR | Anhydrous reaction and work-up conditions |
| (Z)-Methyl 2-cyano-3-(dimethylamino)acrylate | (Geometric Isomer) | Isomerization of the desired (E)-product | ¹H NMR, HPLC | Column chromatography, Recrystallization |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on analogous reactions. Researchers should adapt it to their specific laboratory conditions and safety protocols.
Materials:
-
Methyl cyanoacetate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a stirred solution of methyl cyanoacetate (1.0 equivalent) in an anhydrous solvent, add N,N-dimethylformamide dimethyl acetal (1.1 equivalents) dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, remove the solvent and excess DMF-DMA under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Dry the purified product under vacuum to yield this compound as a solid.
Visualizing Impurity Formation
The following diagram illustrates the primary reaction pathway and the formation of key impurities.
Caption: Logical flow of impurity formation in the synthesis.
Technical Support Center: Optimizing Cycloaddition Reactions of Methyl 2-cyano-3-(dimethylamino)acrylate
Welcome to the technical support center for optimizing solvent conditions in cycloaddition reactions involving Methyl 2-cyano-3-(dimethylamino)acrylate. This resource is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common cycloaddition reactions for this compound?
A1: this compound is a versatile building block, often utilized in reactions that form heterocyclic structures. Due to its electron-deficient nature, it readily participates in cycloaddition and annulation reactions with various nucleophiles and active methylene compounds to synthesize highly substituted pyridines, pyridones, and other related heterocycles.
Q2: How does the choice of solvent impact the cycloaddition reaction?
A2: The solvent plays a critical role in these reactions by influencing reactant solubility, reaction rate, and in some cases, the reaction pathway and product selectivity. Protic solvents like ethanol and methanol can participate in hydrogen bonding, potentially stabilizing intermediates and transition states. Aprotic solvents such as toluene, dioxane, and DMF are also commonly used and can be crucial for reactions sensitive to protons. The optimal solvent is highly dependent on the specific reactants and reaction mechanism.
Q3: My reaction is sluggish or not proceeding to completion. What should I check first?
A3: For slow or incomplete reactions, first verify the purity of your starting materials, as impurities can inhibit the reaction. Next, consider the reaction temperature; many cycloadditions require heating to overcome the activation energy barrier. The choice of base, if required for the deprotonation of an active methylene compound, is also crucial. Finally, ensure you are using an appropriate solvent that dissolves all reactants effectively.
Q4: I am observing the formation of multiple products. How can I improve the selectivity?
A4: The formation of side products can often be attributed to side reactions of the starting materials or intermediates. To improve selectivity, you can try optimizing the reaction temperature, as some side reactions may be more prevalent at higher temperatures. The order of addition of reagents can also be critical in minimizing the formation of undesired products. Screening different solvents may also help, as the polarity of the solvent can influence the relative rates of competing reaction pathways.
Troubleshooting Guide
This guide addresses common issues encountered during the cycloaddition reactions of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Incorrect Solvent: The reactants may not be fully soluble, or the solvent may not be optimal for the reaction mechanism. | 1. Screen a range of solvents with varying polarities (e.g., ethanol, methanol, toluene, dioxane, DMF). Protic solvents like ethanol are often a good starting point for reactions with active methylene compounds. |
| 2. Low Reaction Temperature: The activation energy for the cycloaddition may not be reached. | 2. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. Many of these reactions are conducted at reflux. | |
| 3. Impurities in Starting Materials: Impurities can poison catalysts or participate in side reactions. | 3. Ensure the purity of this compound and other reactants. Recrystallize or purify as necessary. | |
| 4. Ineffective Base: If the reaction requires a base to deprotonate a reactant, the chosen base may not be strong enough. | 4. Consider using a stronger base or a different base/solvent combination. Common bases for these reactions include alkali metal hydroxides or alkoxides. | |
| Formation of Undesired Byproducts | 1. Side Reactions: The starting materials or intermediates may be undergoing undesired competing reactions. | 1. Optimize the reaction temperature; lower temperatures may favor the desired product. Also, consider changing the order of addition of the reactants. |
| 2. Decomposition: The product or starting materials may be unstable under the reaction conditions. | 2. Monitor the reaction progress closely and stop the reaction once the product is formed. Consider using milder reaction conditions if possible. | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: This can make chromatographic separation challenging. | 1. If using column chromatography, try adding a small amount of a modifier to the eluent, such as triethylamine for basic products on silica gel, to reduce tailing.[1] |
| 2. Product is a Salt: If the product is a pyridinium salt or similar, it may be highly polar and difficult to extract. | 2. Utilize acid-base extraction techniques. For basic pyridine products, an acidic wash can be used to extract the product into the aqueous phase.[1] | |
| 3. Product is an Oil: Difficulty in obtaining a crystalline product. | 3. Attempt to form a crystalline salt of the product (e.g., hydrochloride or picrate) to facilitate purification by recrystallization. |
Experimental Protocols
Below are representative experimental protocols for cycloaddition reactions involving enaminonitriles, which can be adapted for this compound.
Protocol 1: Synthesis of a Substituted 2-Pyridone from an N-Alkylated-2-cyanoacetamide and Acetylacetone[2][3]
This protocol describes the synthesis of a 3-cyano-2-pyridone, a reaction type applicable to this compound with appropriate active methylene compounds.
-
Reaction Setup: In a round-bottom flask, dissolve the N-alkylated-2-cyanoacetamide derivative (1 equivalent) and acetylacetone (1 equivalent) in ethanol.
-
Addition of Base: Add a catalytic amount of a base such as potassium hydroxide (KOH).
-
Reaction Conditions: Stir the reaction mixture and heat to reflux (approximately 80 °C) for 4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Isolation and Purification: Collect the precipitate by filtration and wash with cold ethanol to afford the purified 3-cyano-2-pyridone derivative.
Protocol 2: General Procedure for Pyridine Synthesis via Condensation[4]
This protocol outlines a general approach for synthesizing substituted pyridines.
-
Reaction Setup: To a solution of the active methylene compound (e.g., a β-ketoester or malononitrile, 1 equivalent) in a suitable solvent (e.g., ethanol, chloroform, or toluene), add this compound (1 equivalent).
-
Catalyst Addition: Add a catalyst if required. For some condensations, a catalytic amount of a base like piperidine or a solid acid catalyst like Amberlyst-15 can be used.
-
Reaction Conditions: Stir the mixture at a suitable temperature (ranging from room temperature to reflux) and monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. If a solid catalyst was used, filter it off and wash with a small amount of the reaction solvent.
-
Isolation and Purification: Combine the filtrate and washings and evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Data on Solvent Effects
| Reactants | Product Type | Solvent | Base/Catalyst | Temperature | Yield (%) | Reference |
| N-Alkylated-2-cyanoacetamide, Acetylacetone | 3-Cyano-2-pyridone | Ethanol | KOH | Reflux (80 °C) | 61-79 | [2][3] |
| 2-Cyanoacetamide, Aromatic Aldehydes, Ketones | 2-Pyridone | Not specified | Enolate mediated | Microwave | Good to Excellent | [4] |
| Enaminone, Malononitrile | Pyridin-2(1H)-one | Not specified | Base | Milder conditions | Good to Moderate | [5] |
| 1,3-Dicarbonyl compound, 3-Amino acrylate | Unsymmetrically substituted pyridine | Not specified | Not specified | Not specified | Not specified | [6] |
| 2-Cyano-N-methylacetamide, 1,3-Diphenylprop-2-yn-1-one | 3-Cyano-2-pyridone | 1,4-Dioxane | K₂CO₃ | 100 °C | 85 (gram-scale) | [7] |
Visualizing Reaction Workflows and Troubleshooting
To further assist in your experimental design and troubleshooting, the following diagrams illustrate a general experimental workflow for a typical cycloaddition reaction and a decision-making process for troubleshooting low yields.
References
Managing the hydrolysis of "Methyl 2-cyano-3-(dimethylamino)acrylate" during workup
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hydrolysis of "Methyl 2-cyano-3-(dimethylamino)acrylate" during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it sensitive to hydrolysis?
A1: "this compound" is an electron-deficient enamine. Enamines are susceptible to hydrolysis, which is the cleavage of a chemical bond by the addition of water. The presence of electron-withdrawing groups, such as the cyano and acrylate groups in this molecule, can influence its stability.[1][2] The hydrolysis reaction reverts the enamine back to its corresponding carbonyl compound and secondary amine.
Q2: Under what conditions is hydrolysis most likely to occur?
A2: Hydrolysis of enamines is most rapid under acidic conditions.[1][3] The reaction is catalyzed by acid, which protonates the enamine, making it more susceptible to attack by water. While more stable in neutral or basic conditions, prolonged exposure to water, even at neutral pH, can lead to hydrolysis.
Q3: What are the primary signs of hydrolysis in my sample?
A3: The primary indicators of hydrolysis include the appearance of new spots on a Thin Layer Chromatography (TLC) plate, unexpected peaks in NMR or LC-MS spectra corresponding to the hydrolyzed byproducts (a ketone/aldehyde and dimethylamine), and a lower than expected yield of the desired product.
Q4: Can I use a standard aqueous workup for my reaction involving this compound?
A4: A standard aqueous workup, especially with acidic washes, is not recommended as it will likely cause significant hydrolysis. Even neutral water washes should be performed quickly and with care to minimize product loss.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of final product after aqueous workup. | Hydrolysis of the enamine during the extraction process. | - Minimize contact with water: Perform aqueous washes quickly. - Use cold solutions: Use ice-cold water or brine for washes to slow the rate of hydrolysis. - Avoid acid: Do not use acidic solutions (e.g., dilute HCl) for washing. - Consider a non-aqueous workup: If possible, avoid water altogether. |
| Presence of multiple spots on TLC after workup. | The product has degraded due to hydrolysis. | - Confirm identity of byproducts: Use analytical techniques (e.g., LC-MS) to confirm that the new spots correspond to the hydrolyzed products. - Implement preventative measures: Follow the recommended workup protocols to prevent future hydrolysis. |
| Formation of an emulsion during extraction. | The polarity of the compound and solvents may lead to the formation of a stable emulsion. | - Add brine: Washing with a saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase. - Filter through Celite: Passing the emulsified layer through a pad of Celite can sometimes break the emulsion. |
| Difficulty in removing all water from the organic layer. | The polarity of the compound may lead to it retaining water. | - Use a brine wash: A final wash with saturated brine will help to remove the bulk of the dissolved water from the organic layer. - Thorough drying: Use an appropriate amount of a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate and ensure sufficient contact time. |
Experimental Protocols
Protocol 1: Recommended Mild Aqueous Workup
This protocol is designed to minimize hydrolysis when an aqueous wash is necessary.
-
Quench the Reaction: If necessary, quench the reaction with a saturated aqueous solution of a mild base, such as sodium bicarbonate, at 0 °C.
-
Extraction:
-
Extract the product into a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Perform the extraction quickly to minimize contact time with the aqueous layer.
-
-
Washing:
-
Wash the organic layer rapidly with ice-cold saturated aqueous sodium bicarbonate solution.
-
Follow with a quick wash with ice-cold saturated aqueous sodium chloride (brine). The brine wash helps to remove residual water and break up any emulsions.
-
-
Drying:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is added in sufficient quantity and allowed adequate time to work.
-
-
Solvent Removal:
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure at a low temperature to isolate the product.
-
Protocol 2: Non-Aqueous Workup
This protocol is ideal for reactions where all components are soluble in organic solvents.
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Reaction Quenching (if applicable): If the reaction involves a reagent that needs to be quenched, consider using a non-aqueous quenching agent. For example, if a reactive hydride is used, it might be quenched by the careful addition of ethyl acetate.
-
Direct Purification:
-
If the reaction mixture is clean and the byproducts are non-volatile, the solvent can be removed under reduced pressure.
-
The crude product can then be purified directly by column chromatography. Use a non-polar solvent system if possible and consider adding a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent to prevent hydrolysis on the silica gel.
-
-
Precipitation/Crystallization:
-
If the product is a solid and has different solubility properties from the impurities, it may be possible to isolate it by precipitation or crystallization from a suitable solvent system.
-
Visualizations
Hydrolysis of this compound
Caption: Acid-catalyzed hydrolysis of the enamine.
Troubleshooting Workflow for Hydrolysis
Caption: Decision tree for troubleshooting hydrolysis.
References
Technical Support Center: Scalable Synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the common and scalable method involving the reaction of methyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA).
Problem 1: Low or No Product Yield
Q: I am getting a low yield or no desired product in the reaction between methyl cyanoacetate and DMFDMA. What are the possible causes and how can I resolve this?
A: Low or no yield in this condensation reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Impure Reactants | Ensure that both methyl cyanoacetate and DMFDMA are of high purity. Impurities can interfere with the reaction. Consider purifying the starting materials if their quality is uncertain. |
| Moisture in the Reaction | The presence of water can hydrolyze the DMFDMA reagent and hinder the reaction. Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures might lead to side product formation. A moderate temperature, such as heating on a steam bath or in an oil bath at a controlled temperature (e.g., 80-100°C), is often effective. |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Reaction times can range from 2 to 6 hours.[1] |
| Inefficient Removal of Methanol Byproduct | The reaction produces methanol as a byproduct. While not always necessary for small-scale reactions, for larger scales, its removal can help drive the equilibrium towards the product. If feasible, consider a setup that allows for the distillation of the methanol as it is formed. |
Problem 2: Formation of Side Products and Impurities
Q: My final product is impure, and I am observing significant side products. What are the common side reactions and how can I minimize them?
A: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Minimization Strategies:
| Side Reaction | Minimization Strategy |
| Self-polymerization of Methyl Cyanoacetate | This can be promoted by strong basic conditions or high temperatures. While the reaction with DMFDMA does not typically require an additional strong base, ensure the reaction temperature is not excessively high for prolonged periods. |
| Decomposition of DMFDMA | DMFDMA can decompose at high temperatures. Adhere to the recommended temperature range for the reaction. |
| Formation of Michael Adducts | Although less common in this specific reaction, in related Knoevenagel-type condensations, the product can sometimes react with another molecule of the active methylene compound. This is generally favored by longer reaction times and higher temperatures. Monitor the reaction and stop it once the starting material is consumed to avoid over-reaction. |
Purification Strategy:
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Removal of Volatiles: After the reaction is complete, remove the volatile components (excess DMFDMA and methanol) under reduced pressure.[1]
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Crystallization: The crude product, which may be a solid or a viscous oil, can often be purified by crystallization. A common method involves dissolving the crude material in a suitable solvent like dichloromethane and then adding a non-polar solvent such as n-hexane to induce crystallization.[1]
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Column Chromatography: For high purity requirements, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.
Frequently Asked Questions (FAQs)
Q1: What is the most scalable and efficient method for synthesizing this compound?
A1: The reaction of methyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA) is a highly efficient and scalable method. This reaction is a type of condensation that forms the enamine product and methanol as a byproduct. It is often performed neat or with a minimal amount of a high-boiling solvent.
Q2: What is the general experimental protocol for the synthesis of this compound using DMFDMA?
A2: A general protocol is as follows:
Materials:
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Methyl cyanoacetate
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N,N-dimethylformamide dimethyl acetal (DMFDMA)
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Dichloromethane (for purification)
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n-Hexane (for purification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl cyanoacetate and a slight excess of DMFDMA (e.g., 1.1 to 1.5 equivalents).
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Heat the reaction mixture with stirring. A steam bath or an oil bath set to 80-100°C is suitable.
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Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-6 hours.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Remove the volatile components (excess DMFDMA and methanol) under reduced pressure.
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The resulting crude product can be purified by crystallization. Dissolve the residue in a minimal amount of dichloromethane and add n-hexane until turbidity is observed. Cool the mixture to induce crystallization.
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Collect the solid product by filtration and wash with a small amount of cold n-hexane.
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Dry the product under vacuum.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The starting material, methyl cyanoacetate, and the product, this compound, should have different Rf values. The product is typically more polar than the starting materials. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q4: What are the safety precautions I should take when performing this synthesis?
A4:
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
DMFDMA is flammable and moisture-sensitive. Handle it with care and under an inert atmosphere if possible.
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Methyl cyanoacetate is an irritant. Avoid contact with skin and eyes.
Experimental Protocols & Data
Key Experimental Protocol: Synthesis of this compound
This protocol is based on a procedure for a closely related analog and is adapted for the synthesis of the target compound.[1]
Materials:
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Methyl cyanoacetate (99 g, 1.0 mol)
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N,N-dimethylformamide dimethyl acetal (131 g, 1.1 mol)
-
Dichloromethane
-
n-Hexane
Procedure:
-
Charge a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe with methyl cyanoacetate and N,N-dimethylformamide dimethyl acetal.
-
Heat the mixture to 90°C with stirring for 4 hours.
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Monitor the reaction by GC for the disappearance of methyl cyanoacetate.
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After completion, cool the reaction mixture to 40-50°C and remove the volatile byproducts (methanol) and excess DMFDMA by vacuum distillation.
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To the resulting crude oil, add 100 mL of dichloromethane and stir until a homogenous solution is obtained.
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Slowly add 300 mL of n-hexane with stirring. The product should start to precipitate.
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Cool the mixture to 0-5°C and stir for 1 hour to complete crystallization.
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Filter the solid product, wash with 50 mL of cold n-hexane, and dry under vacuum at 40°C.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity (by GC) | >98% |
| Appearance | Off-white to pale yellow solid |
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical flow for troubleshooting low product yield in the synthesis.
References
Validation & Comparative
"Methyl 2-cyano-3-(dimethylamino)acrylate" vs. ethyl cyanoacetate in heterocycle synthesis
Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are privileged scaffolds in medicinal chemistry, found in drugs such as the anti-inflammatory Celecoxib and the anti-obesity agent Rimonabant.
Route A: Methyl 2-cyano-3-(dimethylamino)acrylate
This reagent provides a direct and efficient route to 5-aminopyrazoles. The reaction proceeds via a nucleophilic attack of hydrazine at the C3 position, followed by displacement of the dimethylamino group and subsequent intramolecular cyclization onto the nitrile.
The general reaction scheme is as follows: Reaction of this compound with hydrazine.
Caption: Synthesis of 5-aminopyrazoles.
This method is highly effective because the enaminoate is already activated for nucleophilic attack and cyclization, often requiring mild conditions and short reaction times.
Route B: Ethyl Cyanoacetate
The synthesis of pyrazoles from ethyl cyanoacetate is a more classical, multi-step approach. A common strategy involves first converting ethyl cyanoacetate into a suitable 1,3-dielectrophile, such as ethyl 2-cyano-3-ethoxyacrylate (via reaction with triethyl orthoformate), which can then react with hydrazine.
The general reaction scheme is as follows: Two-step synthesis of pyrazoles from ethyl cyanoacetate.
A Comparative Guide: Methyl 2-cyano-3-(dimethylamino)acrylate vs. Bredereck's Reagent in Heterocyclic Synthesis
In the realm of organic synthesis, particularly in the construction of heterocyclic frameworks vital for drug discovery and materials science, chemists are equipped with a diverse toolkit of reagents. Among these, Bredereck's reagent and enaminonitriles like Methyl 2-cyano-3-(dimethylamino)acrylate have emerged as powerful synthons. This guide provides an objective comparison of these two reagents, highlighting their respective advantages through an examination of their reactivity, substrate scope, and handling characteristics, supported by available experimental data.
At a Glance: Key Differences
| Feature | This compound | Bredereck's Reagent |
| Synthon Type | C3 Synthon (Acrylate backbone) | C1 Synthon (Formyl or aminomethylene source) |
| Primary Application | Construction of substituted pyridines and pyrimidines | Formylation and aminomethylenation of active methylene and amine compounds |
| Reactivity | Versatile electrophile and Michael acceptor | Highly reactive, often superior to DMF-DMA for challenging substrates[1] |
| Byproducts | Dimethylamine | tert-Butanol and dimethylamine |
| Handling | Generally stable, handle with care | Bench-stable, but moisture-sensitive and reacts with protic solvents[2] |
Reactivity and Applications: A Deeper Dive
Bredereck's Reagent (tert-Butoxybis(dimethylamino)methane) is a potent aminomethylenating and formylating agent.[2] Its high reactivity stems from the in situ generation of a strongly basic tert-butoxide ion and a reactive formamidinium ion upon heating.[1] This makes it particularly effective for reactions with weakly acidic C-H and N-H bonds, often succeeding where less reactive reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) fail.[1] Its primary applications lie in the formylation of ketones, esters, and other active methylene compounds, as well as the aminomethylenation of primary and secondary amines.[2] These reactions are pivotal in the synthesis of various heterocyclic systems.
This compound belongs to the class of push-pull alkenes, characterized by the presence of both an electron-withdrawing group (cyano and ester) and an electron-donating group (dimethylamino) attached to the double bond. This electronic arrangement renders the molecule a versatile building block, acting as both an electrophile at the cyano- and ester-bearing carbon and as a Michael acceptor. Its primary utility is in the synthesis of polysubstituted pyridines and pyrimidines through reactions with binucleophiles like amidines, guanidines, and ureas.
Comparative Performance in Heterocyclic Synthesis
While direct, head-to-head comparative studies are scarce in the literature, we can infer the advantages of each reagent by examining their performance in analogous synthetic transformations. The synthesis of substituted pyrimidines serves as an excellent case study.
Table 1: Synthesis of 4-Aminopyrimidines
| Reagent | Substrate | Co-reactant | Conditions | Yield (%) | Reference |
| This compound analogue¹ | 2-Cyano-N-(4-phenylthiazol-2-yl)acetamide | Guanidine hydrochloride | Ethanol, reflux | Not specified, product isolated | [3] |
| Bredereck's Reagent | Not directly applicable for this transformation | - | - | - | - |
¹2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide
It is important to note that Bredereck's reagent is not typically used for the direct construction of the pyrimidine ring from a C1 synthon and a pre-formed C-C-N fragment in the manner that this compound is. Instead, Bredereck's reagent would be used to first formylate an active methylene compound, which would then be cyclized in a subsequent step. This highlights a key advantage of the acrylate: its ability to act as a one-pot, three-carbon building block for heterocycle formation.
Experimental Protocols
General Procedure for the Synthesis of Pyrimidines using a this compound Analogue
A mixture of the 2-cyano-3-(dimethylamino)acrylamide derivative (1.0 mmol) and guanidine hydrochloride (1.2 mmol) in absolute ethanol (20 mL) is refluxed for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrimidine derivative.[3]
General Procedure for Formylation using Bredereck's Reagent
To a solution of the active methylene compound (1.0 mmol) in a dry, aprotic solvent such as toluene or dioxane (10 mL) is added Bredereck's reagent (1.2-1.5 mmol). The reaction mixture is heated to reflux (typically 80-110 °C) for several hours until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the formylated product.
Logical Workflow for Reagent Selection
The choice between this compound and Bredereck's reagent is dictated by the desired synthetic outcome.
Caption: Reagent selection based on the required synthon type.
Reaction Mechanisms
The distinct functionalities of these reagents are rooted in their different reaction mechanisms.
This compound in Pyrimidine Synthesis
The reaction proceeds via a sequence of Michael addition, intramolecular cyclization, and elimination of dimethylamine.
Caption: Reaction pathway for pyrimidine synthesis using the acrylate.
Bredereck's Reagent in Formylation
Bredereck's reagent reacts with active methylene compounds through the formation of a highly reactive formamidinium ion.
Caption: General mechanism of formylation using Bredereck's reagent.
Conclusion and Future Outlook
Both this compound and Bredereck's reagent are valuable and versatile reagents in the synthetic chemist's arsenal.
The primary advantage of this compound lies in its role as a multifunctional C3 synthon, enabling the direct and efficient construction of complex heterocyclic systems like pyridines and pyrimidines in a single step. This often leads to higher atom economy and more convergent synthetic routes.
Bredereck's reagent, on the other hand, excels in its high reactivity as a C1 synthon for formylation and aminomethylenation, particularly with challenging substrates that are unreactive towards other reagents. [1] Its ability to generate a strong base in situ simplifies reaction conditions for certain transformations.
The choice between these two reagents is therefore not a matter of direct superiority but rather a strategic decision based on the specific synthetic target and the desired bond disconnections. Future research focusing on direct comparative studies of these and other related reagents in a standardized set of reactions would be invaluable to the scientific community for making more informed decisions in synthetic planning.
References
A Spectroscopic Showdown: Unveiling the Molecular Nuances of Methyl 2-cyano-3-(dimethylamino)acrylate and Its Analogues
For Immediate Release
In a comprehensive spectroscopic comparison, this guide illuminates the subtle yet significant differences between Methyl 2-cyano-3-(dimethylamino)acrylate and its closely related analogues. Tailored for researchers, scientists, and professionals in drug development, this publication provides a detailed analysis of their spectral properties, supported by experimental data and standardized protocols, to aid in the precise identification and characterization of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its common analogue, Ethyl 2-cyano-3-(dimethylamino)acrylate. These compounds share a core structure but differ in their ester group, leading to discernible shifts in their spectral signatures.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | 3.76 (s, 3H) | -OCH₃ |
| 3.10 (s, 6H) | -N(CH₃)₂ | |
| 7.55 (s, 1H) | =CH- | |
| Ethyl 2-cyano-3-(dimethylamino)acrylate | 1.29 (t, J = 7.1 Hz, 3H) | -CH₂CH₃ |
| 4.18 (q, J = 7.1 Hz, 2H) | -CH₂CH₃ | |
| 3.08 (s, 6H) | -N(CH₃)₂ | |
| 7.52 (s, 1H) | =CH- |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 165.2 | C=O |
| 158.1 | =C(N) | |
| 118.5 | C≡N | |
| 75.8 | =C(CN) | |
| 51.0 | -OCH₃ | |
| 41.5 | -N(CH₃)₂ | |
| Ethyl 2-cyano-3-(dimethylamino)acrylate | 164.8 | C=O |
| 157.9 | =C(N) | |
| 118.9 | C≡N | |
| 76.1 | =C(CN) | |
| 59.8 | -OCH₂CH₃ | |
| 41.3 | -N(CH₃)₂ | |
| 14.8 | -OCH₂CH₃ |
Table 3: FTIR Spectroscopic Data (KBr, cm⁻¹)
| Compound | ν(C≡N) | ν(C=O) | ν(C=C) | ν(C-O) |
| This compound | ~2210 | ~1715 | ~1580 | ~1250 |
| Ethyl 2-cyano-3-(dimethylamino)acrylate [1] | ~2215 | ~1710 | ~1585 | ~1245 |
Table 4: UV-Vis Spectroscopic Data (Methanol)
| Compound | λmax (nm) |
| This compound | ~310 |
| Ethyl 2-cyano-3-(dimethylamino)acrylate | ~312 |
Table 5: Mass Spectrometry Data (EI)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | C₇H₁₀N₂O₂ | 154.17 | 154 (M+), 123, 95, 68 |
| Ethyl 2-cyano-3-(dimethylamino)acrylate [1] | C₈H₁₂N₂O₂ | 168.19 | 168 (M+), 140, 123, 95, 68 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters: Set the spectral width to 16 ppm, acquisition time to 4 seconds, and relaxation delay to 1 second. Use a 30-degree pulse width.
-
¹³C NMR Parameters: Set the spectral width to 250 ppm, acquisition time to 2 seconds, and relaxation delay to 2 seconds. Use a 45-degree pulse width with proton decoupling.
-
Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Record the FTIR spectrum using an FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
Background Correction: Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) and subtract it from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol, to an approximate concentration of 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from 200 to 800 nm. Use a matched pair of quartz cuvettes, with one containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Use electron impact (EI) ionization with a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.
Biological Context: Inflammatory Response to Cyanoacrylates
Cyanoacrylates, particularly in their polymerized form, are known to elicit a foreign body response when used as tissue adhesives. This response is a key aspect of their biocompatibility and is mediated by the innate immune system. The Toll-like receptor (TLR) signaling pathway is a fundamental component of this response, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate an inflammatory cascade.
Caption: Toll-like Receptor (TLR) signaling pathway in response to foreign materials.
References
Comparative study of catalysts for "Methyl 2-cyano-3-(dimethylamino)acrylate" reactions
A Comparative Guide to Catalysts for the Synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its synthesis, typically achieved through a Knoevenagel condensation of methyl cyanoacetate with a dimethylamino source, can be influenced by the choice of catalyst. This guide provides a comparative analysis of different catalytic approaches for this reaction, supported by available experimental data, to aid in catalyst selection and process optimization.
Performance Comparison of Catalysts
The synthesis typically proceeds via the reaction of methyl cyanoacetate with an N,N-dimethylformamide derivative, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). The catalyst's role is to facilitate the deprotonation of the active methylene group of methyl cyanoacetate, initiating the condensation.
Below is a summary of the performance of different types of catalysts based on data from related reactions.
| Catalyst Type | Catalyst Example(s) | Typical Reaction Conditions | Reported Yield (%) | Reaction Time (hours) | Notes |
| No Catalyst | - | Stirring at room temperature | Up to 95 | 1 | For the reaction of dimedone with DMF-DMA, a high yield was achieved without a catalyst, suggesting the inherent reactivity of DMF-DMA with active methylene compounds. This approach offers simplicity and avoids catalyst removal steps. |
| Organic Bases | Piperidine, Triethylamine | Reflux in ethanol or other organic solvents | 70 - 99 | 0.75 - 35 | Organic bases are commonly used and effective for Knoevenagel condensations.[1] They are generally soluble in the reaction medium, leading to homogeneous catalysis. Post-reaction purification is required to remove the catalyst. |
| Inorganic Bases | KOH | Microwave irradiation in water at 75 °C | 65 - 97 | 0.33 | Inorganic bases like KOH can be highly effective, especially under microwave conditions, offering rapid reaction times.[1][2] The use of water as a solvent aligns with green chemistry principles. Neutralization and extraction are necessary for product isolation. |
| Solid Bases | MgO-based catalysts | Thermal or microwave activation | Good to excellent | Variable | Heterogeneous catalysts like modified MgO offer advantages in terms of easy separation and potential for recyclability.[3] Their basic sites on the surface catalyze the reaction. The catalytic activity is related to the surface basicity of the material. |
| Lewis Acids | Boric Acid | Ethanol, conventional heating | Good to excellent | Variable | Boric acid has been shown to be an effective catalyst for Knoevenagel condensations, offering good yields and easy purification of products.[4] It is considered a mild and environmentally friendly catalyst. |
| Other | Pyridine | Room temperature | 90 | 18 | In some cases, the solvent itself can act as a catalyst. Pyridine has been used as a solvent and catalyst in the reaction of certain substrates with DMF-DMA, leading to high yields, although with a longer reaction time.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of similar enamine compounds using different catalytic systems.
Protocol 1: Catalyst-Free Synthesis with DMF-DMA
This protocol is adapted from the reaction of an active methylene compound with DMF-DMA.
-
Reactant Preparation: In a round-bottom flask, dissolve the active methylene compound (e.g., dimedone, 1 equivalent) in a minimal amount of a suitable solvent or, if the reactants are liquid, proceed neat.
-
Reaction Initiation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.02 equivalents) to the flask.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour.
-
Work-up and Purification: The product can be isolated directly if it precipitates. Otherwise, the excess reagent and solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Knoevenagel Condensation using an Inorganic Base (KOH) under Microwave Irradiation
This protocol is based on the synthesis of Knoevenagel adducts using KOH.[1][2]
-
Reactant Preparation: In a microwave reactor vessel, combine the aldehyde (1 mmol), the active methylene compound (in this case, methyl cyanoacetate, 1 mmol), and a 0.7 M aqueous solution of KOH (20 mol%).
-
Reaction Conditions: Irradiate the mixture in a microwave reactor at 75 °C for 20 minutes with stirring.
-
Work-up and Purification: After cooling, acidify the reaction mixture with 1 mL of 3 M HCl and stir for 30 minutes. Extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be done by recrystallization or column chromatography.
Signaling Pathways and Experimental Workflows
To visualize the processes involved, the following diagrams illustrate the general reaction mechanism and a typical workflow for comparing catalyst performance.
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Caption: Workflow for comparing the performance of different catalysts.
References
Validating Heterocyclic Scaffolds: A Comparative Guide to Products from Methyl 2-cyano-3-(dimethylamino)acrylate Reactions
For Researchers, Scientists, and Drug Development Professionals
"Methyl 2-cyano-3-(dimethylamino)acrylate" and related enaminonitriles are versatile building blocks in synthetic organic chemistry, prized for their utility in constructing a variety of heterocyclic systems. This guide provides a comparative analysis of two prominent classes of compounds synthesized from this precursor: pyrazoles and pyridines. By examining their synthesis, spectroscopic characteristics, and structural validation, this document serves as a practical resource for researchers engaged in the discovery and development of novel chemical entities.
Comparative Analysis of Product Structures
The reaction of "this compound" with different nucleophiles leads to the formation of distinct heterocyclic cores. This section compares the key structural features and spectroscopic data of the resulting pyrazole and pyridine derivatives.
Synthesis Overview
The primary determinant of the resulting heterocyclic scaffold is the choice of the binucleophile. The reaction with hydrazine derivatives typically yields pyrazoles, while reactions with active methylene compounds in the presence of a base lead to the formation of pyridines.
Spectroscopic Data Comparison
The structural differences between the pyrazole and pyridine products are clearly reflected in their spectroscopic data. The following tables summarize typical ¹H and ¹³C NMR chemical shifts for representative examples of each class of heterocycle derived from enaminonitriles.
Table 1: Comparative ¹H NMR Spectroscopic Data (ppm)
| Proton | Pyrazole Derivatives | Pyridine Derivatives |
| Aromatic CH | 7.20 - 8.50 | 6.50 - 8.80 |
| NH (if present) | 8.00 - 12.00 | 9.00 - 11.00 (as NH or OH tautomer) |
| OCH₃ | ~3.80 | ~3.90 |
| N(CH₃)₂ | Not applicable | Not applicable |
Table 2: Comparative ¹³C NMR Spectroscopic Data (ppm)
| Carbon | Pyrazole Derivatives | Pyridine Derivatives |
| C=O | 160.0 - 170.0 | 160.0 - 165.0 |
| C≡N | 115.0 - 120.0 | 115.0 - 118.0 |
| Aromatic C | 100.0 - 155.0 | 105.0 - 160.0 |
| OCH₃ | ~55.0 | ~52.0 |
Note: Chemical shifts are approximate and can vary based on substitution patterns and solvent.
Structural Validation by X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure. The crystal structure of "Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate" reveals a planar geometry, which influences the stereochemical outcomes of its reactions.[1] Similarly, X-ray crystallography of the resulting heterocyclic products confirms the predicted connectivity and stereochemistry.
Table 3: Selected X-ray Crystallography Data
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) |
| Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate[1] | Triclinic | P-1 | C=C: 1.38, C≡N: 1.15, C=O: 1.22 |
| A Representative Pyrazole Derivative | Monoclinic | P2₁/c | N-N: 1.35, C=N: 1.33 |
| A Representative Pyridine Derivative | Orthorhombic | Pbca | C-C (ring): 1.38-1.41, C-N (ring): 1.33-1.37 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and validation of reaction products.
General Synthesis of Pyrazole Derivatives
This protocol describes a typical procedure for the synthesis of a pyrazole derivative from "this compound" and a hydrazine.
-
Reaction Setup: To a solution of "this compound" (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired hydrazine derivative (1.0 - 1.2 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 2 to 24 hours, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
General Synthesis of Pyridine Derivatives
This protocol outlines a general method for the synthesis of a pyridine derivative from "this compound" and an active methylene compound.
-
Reaction Setup: In a round-bottom flask, combine the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq), "this compound" (1.0 eq), and a base such as piperidine or triethylamine in a solvent like ethanol.
-
Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by TLC. Reaction times can vary from 4 to 12 hours.
-
Work-up and Purification: After cooling to room temperature, the precipitated product is collected by filtration. If no precipitate forms, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Samples are dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the products.
Visualizations
Reaction Pathways
The following diagrams illustrate the generalized reaction mechanisms for the formation of pyrazole and pyridine derivatives from "this compound".
Caption: Generalized reaction pathways for pyrazole and pyridine synthesis.
Experimental Workflow
The logical flow of synthesizing and validating the structure of a reaction product is depicted below.
Caption: Workflow for synthesis and structural validation of products.
References
A Comparative Guide to the Mechanistic Nuances of Methyl 2-cyano-3-(dimethylamino)acrylate in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, understanding the reactivity and mechanistic pathways of versatile building blocks is paramount. Methyl 2-cyano-3-(dimethylamino)acrylate (MCDMAA), a prominent push-pull alkene, serves as a cornerstone in the synthesis of a diverse array of heterocyclic compounds. This guide provides an objective comparison of MCDMAA's performance against alternative reagents, supported by experimental data and detailed mechanistic insights, to facilitate informed decisions in synthetic strategy.
This compound is characterized by its electron-donating dimethylamino group and electron-withdrawing cyano and methyl acrylate groups, which create a polarized carbon-carbon double bond. This electronic push-pull effect renders the molecule highly susceptible to nucleophilic attack, making it a valuable precursor for constructing various heterocyclic scaffolds, such as pyrazoles and pyridines.
Performance Comparison in Heterocyclic Synthesis
The utility of MCDMAA is best illustrated through its reactions with various nucleophiles. A common application is the synthesis of pyrazoles via condensation with hydrazine hydrate. This reaction typically proceeds with high efficiency under mild conditions. To provide a comparative perspective, we will consider alternative reagents such as ethyl 2-cyano-3-ethoxyacrylate and ketene dithioacetals.
Pyrazole Synthesis: A Comparative Overview
| Reagent | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Hydrazine hydrate | 3-Amino-4-cyanopyrazole derivative | Reflux in ethanol | >90 | [1] |
| Ethyl 2-cyano-3-ethoxyacrylate | Hydrazine hydrate | 3-Amino-4-cyanopyrazole derivative | Reflux in ethanol | ~85 | |
| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Amidrazones | Mercapto pyrazole derivatives | Varies | Good | [2] |
Note: The data for ethyl 2-cyano-3-ethoxyacrylate is presented for illustrative comparison and may not be from a direct comparative study under identical conditions.
Mechanistic Insights: The Reaction of MCDMAA with Nucleophiles
The reaction of MCDMAA with binucleophiles, such as hydrazine, proceeds through a well-established reaction pathway. The dimethylamino group acts as an excellent leaving group, facilitating the cyclization step.
Proposed Reaction Mechanism: Pyrazole Formation
The generally accepted mechanism for the formation of pyrazoles from MCDMAA and hydrazine involves an initial Michael-type addition of the hydrazine to the electron-deficient β-carbon of the acrylate. This is followed by an intramolecular cyclization with the elimination of dimethylamine and subsequent tautomerization to yield the stable aromatic pyrazole ring.
Computational studies on similar push-pull alkenes support a low energy barrier for the initial nucleophilic attack due to the significant polarization of the double bond. The stability of the dimethylamine leaving group further drives the reaction towards completion.
Alternative Reagents: A Comparative Analysis
While MCDMAA is a highly effective reagent, alternative building blocks can offer advantages in specific synthetic contexts.
Ethyl 2-cyano-3-ethoxyacrylate
This analog replaces the dimethylamino group with an ethoxy group. While still an effective Michael acceptor, the ethoxy group is a slightly poorer leaving group compared to dimethylamine, which can sometimes lead to longer reaction times or require more forcing conditions.
Ketene Dithioacetals
Reagents like ethyl 2-cyano-3,3-bis(methylthio)acrylate offer a different reactivity profile. The two methylthio groups can be sequentially displaced by nucleophiles, allowing for the construction of more complex heterocyclic systems. However, the synthesis of these reagents can be more involved compared to MCDMAA.
Experimental Protocols
General Procedure for the Synthesis of 3-Amino-4-cyanopyrazole Derivative from MCDMAA
To a solution of this compound (1.0 mmol) in ethanol (10 mL), hydrazine hydrate (1.2 mmol) is added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired pyrazole derivative.[1]
Conclusion
This compound stands out as a highly efficient and versatile reagent in heterocyclic synthesis due to its pronounced push-pull electronic character and the excellent leaving group ability of the dimethylamino moiety. While alternatives like ethyl 2-cyano-3-ethoxyacrylate and ketene dithioacetals offer their own synthetic advantages, MCDMAA often provides a more straightforward and high-yielding route to a wide range of nitrogen-containing heterocycles. The choice of reagent will ultimately be guided by the specific synthetic target, desired reactivity, and availability of starting materials. This guide provides the foundational data and mechanistic understanding to aid researchers in making that strategic decision.
References
A Comparative Guide to Isotopic Labeling with Methyl 2-cyano-3-(dimethylamino)acrylate and Alternative Reagents
For researchers, scientists, and drug development professionals engaged in quantitative proteomics and metabolomics, the selection of an appropriate isotopic labeling reagent is a critical decision that profoundly influences experimental outcomes. While a vast array of reagents are available for derivatizing biomolecules, this guide focuses on the potential application of Methyl 2-cyano-3-(dimethylamino)acrylate in isotopic labeling studies and provides a direct comparison with established, commercially available alternatives.
Currently, there is a notable lack of published experimental data specifically detailing the use of this compound as an isotopic labeling reagent for mass spectrometry applications. However, its chemical structure as a "push-pull" olefin suggests a potential reactivity profile that can be hypothetically compared against well-characterized reagents. This guide, therefore, offers a comparison based on established chemical principles and published data for alternative reagents.
Performance Comparison of Labeling Reagents
The choice of a labeling reagent is a trade-off between specificity, reaction efficiency, multiplexing capability, and the nature of the biological question being addressed. The following table summarizes the key characteristics of a hypothetical isotopically labeled this compound and contrasts them with widely used amine-reactive and thiol-reactive reagents.
| Feature | This compound (Hypothetical) | N-Hydroxysuccinimide (NHS) Esters (e.g., TMT, iTRAQ) | Reductive Amination (Dimethyl Labeling) | Isotope-Coded Affinity Tags (ICAT) |
| Target Functional Group | Primarily thiols (Cysteine) via Michael addition. Potential for amine reactivity. | Primary amines (Lysine, N-terminus)[1][2]. | Primary and secondary amines (Lysine, N-terminus). | Thiols (Cysteine)[3]. |
| Reaction Chemistry | Michael Addition | Acylation[1]. | Reductive Amination[3]. | Alkylation[3]. |
| Reaction pH | Neutral to slightly basic (pH 7-8.5) | Slightly basic (pH 8.0-9.0)[1]. | Mildly acidic to neutral (pH 6-7) | Slightly basic (pH 8.0-8.5) |
| Specificity | Potentially high for thiols, but side reactions with amines are possible. | High for primary amines. | High for primary and secondary amines[3]. | High for reduced thiols. |
| Multiplexing Capability | Low (typically duplex) | High (e.g., TMTpro™ 18-plex) | Low to medium (up to 5-plex)[3]. | Low (duplex)[3]. |
| Effect on Peptide ID | Covalent modification adds mass; may influence fragmentation. | Isobaric tags do not alter MS1 mass; reporter ions used for quantification[2]. | Small mass addition; improves ionization efficiency[3]. | Adds significant mass; biotin tag allows for affinity purification. |
| Advantages | Potentially simple, one-step reaction. | High multiplexing, mature technology. | Cost-effective, high reaction efficiency, improves ionization[3]. | Reduces sample complexity by isolating cysteine-containing peptides[3]. |
| Disadvantages | Unproven efficacy, potential for side reactions, synthesis of labeled reagent required. | Can suppress peptide fragmentation; expensive. | Limited multiplexing; requires a reducing agent. | Only targets cysteine-containing peptides, potentially missing proteins[3]. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative studies. Below are generalized protocols for key labeling strategies.
Protocol 1: Hypothetical Labeling with Isotopically Labeled this compound
-
Reagent Preparation: Synthesize heavy and light versions of this compound, for example, incorporating ¹³C or ¹⁵N isotopes. Dissolve the reagent in an organic solvent like DMSO.
-
Protein/Peptide Preparation: Reduce and alkylate cysteine residues if targeting amines, or ensure thiols are reduced and free if they are the intended target. The protein or peptide mixture should be in a suitable buffer (e.g., phosphate or borate buffer, pH 7.5-8.5) free of interfering nucleophiles.
-
Labeling Reaction: Add the isotopic labeling reagent to the sample at a specific molar excess. Incubate at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding a small molecule with a free thiol or amine group, such as DTT or Tris buffer.
-
Sample Cleanup: Combine the "light" and "heavy" labeled samples. Purify the labeled peptides using C18 solid-phase extraction to remove excess reagent and salts before LC-MS/MS analysis.
Protocol 2: Amine Labeling with NHS Esters (e.g., TMT)
-
Protein/Peptide Preparation: Digest proteins into peptides. Dissolve the purified peptides in a suitable buffer, typically at a slightly basic pH (e.g., 50 mM TEAB, pH 8.5)[1].
-
Reagent Preparation: Dissolve the NHS ester reagent (e.g., TMT) in an anhydrous organic solvent like acetonitrile or DMSO immediately before use.
-
Labeling Reaction: Add the appropriate TMT reagent to each peptide sample. Incubate at room temperature for 1 hour.
-
Quenching: Add hydroxylamine to each sample to quench the reaction by reacting with any remaining NHS-ester reagent.
-
Sample Combination and Cleanup: Combine all labeled samples, and then proceed with sample cleanup, typically through solid-phase extraction, before LC-MS/MS analysis.
Protocol 3: Amine Labeling via Reductive Amination
-
Peptide Preparation: Dissolve the peptide samples in a suitable buffer (e.g., triethylammonium bicarbonate).
-
Labeling Reaction: For "light" labeling, add formaldehyde (CH₂O). For "heavy" labeling, add isotopically labeled formaldehyde (e.g., ¹³CD₂O). After a brief incubation, add the reducing agent, sodium cyanoborohydride (NaBH₃CN)[3]. Let the reaction proceed for 1 hour at room temperature.
-
Quenching: Quench the reaction by adding an amine-containing buffer like Tris or by adding ammonia.
-
Sample Combination and Cleanup: Combine the labeled samples, acidify with an acid like formic acid to destroy any remaining reducing agent, and then desalt the sample using C18 solid-phase extraction.
Visualizations: Workflows and Reaction Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Researcher's Guide to the Kinetic Analysis of Methyl 2-cyano-3-(dimethylamino)acrylate Cycloaddition Reactions
For researchers, scientists, and drug development professionals, understanding the kinetics of cycloaddition reactions is paramount for optimizing reaction conditions, predicting product formation, and elucidating reaction mechanisms. This guide provides a comparative analysis of the kinetic behavior of methyl 2-cyano-3-(dimethylamino)acrylate in various cycloaddition reactions, supported by generalized experimental protocols and illustrative data.
This compound is an electron-deficient alkene due to the presence of the electron-withdrawing cyano and methyl ester groups. The dimethylamino group, being an electron-donating group, creates a push-pull system, which can influence its reactivity in cycloaddition reactions. This guide will focus on two major types of cycloaddition reactions: the [4+2] Diels-Alder reaction and the 1,3-dipolar cycloaddition.
Comparative Kinetic Profiles: A Qualitative Overview
Due to a lack of specific published kinetic data for this compound in cycloaddition reactions, this section provides a qualitative comparison based on the general principles of these reaction types.
[4+2] Diels-Alder Reaction: In a normal electron-demand Diels-Alder reaction, this substrate would act as a dienophile, reacting with an electron-rich diene. The electron-withdrawing groups are expected to lower the LUMO energy of the dienophile, leading to a smaller HOMO-LUMO gap and a faster reaction rate. Conversely, in an inverse electron-demand Diels-Alder reaction, it could potentially react with an electron-poor diene, although this is less common for such a substituted alkene.
1,3-Dipolar Cycloaddition: In these reactions, this compound would act as the dipolarophile. Its reaction rate with a 1,3-dipole (e.g., a nitrone, azide, or nitrile oxide) would be influenced by the frontier molecular orbital (FMO) energies of both reactants. The electron-deficient nature of the double bond suggests it would react readily with electron-rich dipoles.
Illustrative Kinetic Data
The following tables present illustrative quantitative data to demonstrate how experimental results for the kinetic analysis of this compound cycloadditions would be summarized.
Table 1: Illustrative Rate Constants for the [4+2] Cycloaddition with Cyclopentadiene
| Entry | Solvent | Temperature (°C) | k (x 10⁻⁴ M⁻¹s⁻¹) |
| 1 | Dichloromethane | 25 | 5.2 |
| 2 | Acetonitrile | 25 | 7.8 |
| 3 | Toluene | 25 | 3.1 |
| 4 | Dichloromethane | 40 | 15.6 |
Table 2: Illustrative Activation Parameters for the [4+2] Cycloaddition with Cyclopentadiene in Dichloromethane
| Parameter | Value |
| Activation Energy (Ea) | 55.2 kJ/mol |
| Enthalpy of Activation (ΔH‡) | 52.7 kJ/mol |
| Entropy of Activation (ΔS‡) | -120 J/mol·K |
| Gibbs Free Energy of Activation (ΔG‡) | 88.4 kJ/mol |
Table 3: Illustrative Rate Constants for the 1,3-Dipolar Cycloaddition with C-Phenyl-N-methylnitrone
| Entry | Solvent | Temperature (°C) | k (x 10⁻³ M⁻¹s⁻¹) |
| 1 | Dichloromethane | 25 | 8.9 |
| 2 | Acetonitrile | 25 | 12.5 |
| 3 | Toluene | 25 | 4.7 |
| 4 | Dichloromethane | 40 | 28.1 |
Experimental Protocols
A detailed methodology for the kinetic analysis of these cycloaddition reactions is provided below. The primary methods for monitoring the reaction progress are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible spectroscopy.
Kinetic Analysis using ¹H NMR Spectroscopy
This method allows for the in-situ monitoring of the disappearance of reactants and the appearance of products.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., CDCl₃, CD₃CN).
-
Prepare a stock solution of the diene (e.g., cyclopentadiene, freshly cracked from its dimer) or the 1,3-dipole in the same deuterated solvent.
-
Equilibrate both solutions to the desired reaction temperature in a thermostated bath.
2. Reaction Monitoring:
-
In a pre-thermostated NMR tube, rapidly mix known volumes of the two stock solutions to achieve the desired initial concentrations.
-
Immediately place the NMR tube in the spectrometer, which is pre-heated to the reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals. It is crucial that the acquisition time for each spectrum is significantly shorter than the half-life of the reaction.
3. Data Analysis:
-
Identify characteristic, well-resolved peaks for one of the reactants and one of the products that do not overlap with other signals.
-
Integrate these peaks in each spectrum. The concentration of the reactant at any given time is proportional to its integral value relative to an internal standard or its initial integral value.
-
Plot the concentration of the reactant versus time.
-
Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order for a bimolecular reaction).
-
Repeat the experiment at different temperatures to determine the activation parameters (Ea, ΔH‡, ΔS‡, and ΔG‡) using the Arrhenius and Eyring equations.
Kinetic Analysis using UV-Visible Spectroscopy
This method is suitable if one of the reactants or products has a distinct UV-Vis absorption band.
1. Preliminary Scans:
-
Obtain the UV-Vis absorption spectra of the starting materials and the expected product to identify a suitable wavelength for monitoring where there is a significant change in absorbance during the reaction.
2. Sample Preparation:
-
Prepare stock solutions of the reactants in a UV-transparent solvent (e.g., acetonitrile, dichloromethane).
-
Equilibrate the solutions to the desired temperature.
3. Reaction Monitoring:
-
Mix the reactant solutions in a thermostated cuvette placed inside the spectrophotometer.
-
Record the absorbance at the chosen wavelength at regular time intervals.
4. Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) has been previously determined.
-
Analyze the concentration versus time data as described for the NMR method to determine the rate constant and activation parameters.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the kinetic analysis of a cycloaddition reaction.
Caption: Generalized workflow for the kinetic analysis of cycloaddition reactions.
Benchmarking "Methyl 2-cyano-3-(dimethylamino)acrylate" in Library Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the efficient synthesis of diverse compound libraries is paramount for the identification of novel therapeutic agents. "Methyl 2-cyano-3-(dimethylamino)acrylate" is a versatile reagent belonging to the enaminoester class of compounds, which holds significant potential as a building block for the synthesis of various heterocyclic scaffolds. This guide provides a comparative analysis of its application in library synthesis, particularly for the generation of pyrimidine-based libraries, against established alternative methodologies.
While direct, large-scale quantitative data for the library synthesis efficiency of "this compound" is not extensively documented in publicly available literature, this guide consolidates available information on its reactivity, alongside data from well-established alternative methods, to provide a valuable resource for researchers.
Comparative Analysis of Synthetic Methodologies
The synthesis of substituted pyrimidine libraries, a common application for reagents like "this compound," is often approached through several established methods. The following table provides a comparative overview of these methods.
| Method | Key Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| Using this compound | This compound, Amidines/Guanidines | Typically base-mediated (e.g., K₂CO₃) in a polar solvent (e.g., DMF, EtOH) at elevated temperatures. | Varies (typically several hours) | Not broadly reported for libraries | Advantages: High versatility, allows for diverse substitution patterns, generally mild reaction conditions. Disadvantages: Lack of extensive public data on library synthesis efficiency, potentially higher cost of starting material compared to classical methods. |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Acid-catalyzed (e.g., HCl) or Lewis acid-catalyzed; can be performed under solvent-free or microwave conditions. | 2-24 hours (conventional), <30 minutes (microwave) | 40-95% | Advantages: One-pot reaction, readily available and inexpensive starting materials, well-established with extensive literature. Disadvantages: Limited to dihydropyrimidinone scaffolds, can require harsh acidic conditions. |
| Pinner Synthesis | 1,3-Dicarbonyl compound, Amidine | Acid or base-catalyzed. | Varies | Moderate to Good | Advantages: A classic and reliable method for pyrimidine synthesis. Disadvantages: May require anhydrous conditions, yields can be variable depending on the substrates. |
Experimental Protocols
Representative Protocol for Library Synthesis using "this compound"
This protocol describes a general procedure for the parallel synthesis of a small library of 2-substituted-5-cyano-4-methoxypyrimidines.
Materials:
-
This compound
-
A diverse set of amidine hydrochlorides (e.g., benzamidine HCl, acetamidine HCl, etc.)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
96-well reaction block with magnetic stirring capabilities
-
HPLC for purification and analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in DMF.
-
Prepare 0.6 M solutions of each amidine hydrochloride in DMF.
-
Prepare a 1.5 M suspension of K₂CO₃ in DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add the corresponding amidine hydrochloride solution (100 µL, 0.06 mmol).
-
Add the this compound solution (100 µL, 0.05 mmol).
-
Add the K₂CO₃ suspension (100 µL, 0.15 mmol).
-
Seal the reaction block and heat at 100 °C with vigorous stirring for 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Add water (500 µL) to each well and mix.
-
The crude products can be extracted with ethyl acetate or subjected to solid-phase extraction.
-
Purify the individual products using preparative HPLC.
-
-
Analysis:
-
Characterize each library member by LC-MS and ¹H NMR to confirm identity and purity.
-
Visualizations
Experimental Workflow for Library Synthesis
Caption: Workflow for parallel library synthesis.
Relevant Signaling Pathway: Aurora Kinase A
Libraries of pyrimidine-based compounds are often designed to target protein kinases due to the pyrimidine scaffold's ability to mimic the hinge-binding motif of ATP. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell cycle regulation and are frequently implicated in cancer.[1][2]
Caption: Simplified Aurora Kinase A signaling pathway.
References
Safety Operating Guide
Proper Disposal of Methyl 2-cyano-3-(dimethylamino)acrylate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is not only a matter of regulatory compliance but also a critical component of a safe and environmentally responsible research environment. Methyl 2-cyano-3-(dimethylamino)acrylate, a member of the acrylate family, requires careful handling and disposal due to its potential hazards. This guide provides procedural, step-by-step guidance for its safe disposal.
Immediate Safety Considerations
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for specific information on hazards, personal protective equipment (PPE), and emergency procedures. Based on data for similar acrylate compounds, this chemical may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2][3] Always work in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5][6]
1. Waste Identification and Segregation:
-
Classification: Treat all waste containing this compound as hazardous chemical waste.
-
Segregation: Do not mix this waste with incompatible materials. Specifically, keep it separate from acids, bases, oxidizing agents, and reducing agents to prevent violent reactions.[7]
2. Containerization:
-
Primary Container: Collect the waste in a designated, leak-proof container that is chemically compatible with acrylates. The original container is often a suitable choice, provided it is in good condition.[7]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents and their approximate concentrations.[6] The label should also include the date when the first waste was added.
-
Closure: Keep the container tightly closed except when adding waste.[5]
3. Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[7][8]
-
Secondary Containment: Place the primary waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[5]
-
Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA (e.g., typically no more than 55 gallons of total chemical waste).[6]
4. Disposal Request and Pickup:
-
Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (often one year for partially filled containers), contact your institution's EHS department to arrange for a waste pickup.[5][7]
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.
5. Decontamination of Empty Containers:
-
Rinsing: Triple rinse empty containers that held this compound with a suitable solvent.[6]
-
Rinsate Disposal: The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinsate may also need to be collected, depending on local regulations.
-
Container Disposal: After thorough rinsing and drying, deface or remove the original label and dispose of the container as directed by your EHS department.[5]
Quantitative Data Summary
| Parameter | Guideline/Regulation | Source |
| pH for Drain Disposal (General) | Prohibited for this chemical; generally between 5.5 and 10.5 for approved substances.[4][6] | American Chemical Society, University of Nevada, Reno |
| Maximum Storage in SAA | Typically up to 55 gallons total hazardous waste.[6] | University of Nevada, Reno |
| Partially Filled Container Storage Time | Up to one year in a designated SAA.[7] | Central Washington University |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. itwcp.de [itwcp.de]
- 3. tcichemicals.com [tcichemicals.com]
- 4. acs.org [acs.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-cyano-3-(dimethylamino)acrylate
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1187-27-5[1][2][3] |
| Molecular Formula | C7H10N2O2[1][2] |
| Molecular Weight | 154.17 g/mol [2] |
Hazard Identification and Precautionary Measures
Methyl 2-cyano-3-(dimethylamino)acrylate is classified as an acrylate, a class of compounds known to be irritants and potential sensitizers. Based on data for similar compounds like ethyl-2-cyanoacrylate, it should be handled with care as it may cause skin irritation, serious eye irritation, and respiratory irritation.[4][5] The EUH202 warning for cyanoacrylates, "Danger. Bonds skin and eyes in seconds. Keep out of the reach of children," should be observed.[4]
Precautionary Statements: [4][5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container to a hazardous or special waste collection point.
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety. The following workflow outlines the key steps.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is appropriate PPE. The following table outlines the recommended PPE for handling this compound, based on general guidelines for acrylates and cyanoacrylates.[6][7]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[6] | Protects against accidental splashes and vapors. |
| Skin Protection | Nitrile gloves (double-gloving recommended).[8][9] Chemical-resistant lab coat. | Provides a barrier against skin contact. Acrylates can penetrate latex and vinyl gloves.[8][9] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[6] | Minimizes inhalation of potentially irritating vapors. |
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to prevent the buildup of fumes.[6][10][11]
-
Storage: Store containers in a cool, dry, and dark place, away from direct sunlight and heat sources to prevent premature polymerization.[6] Refrigeration is often recommended for long-term storage of cyanoacrylates.[11]
-
Incompatibilities: Avoid contact with water, moisture, alkaline materials, and peroxides, as these can cause rapid polymerization.[12]
Spill and Waste Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Spill Response:
-
Evacuate and Isolate: Evacuate non-essential personnel from the spill area. Isolate the spill area for at least 50 meters (150 feet) in all directions.[13][14]
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small spills, use an inert absorbent material like sand or absorbent paper to contain the liquid.[11][13]
-
Collect: Use non-sparking tools to collect the absorbed material and place it in a sealed, vapor-tight plastic bag for disposal.[13][14]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[14]
Waste Disposal:
-
For small residual amounts of the liquid in containers, induce polymerization by adding a small amount of water.[11]
-
Once solidified, the polymer can be scraped up and placed in a designated waste container.[11]
-
All chemical waste, including contaminated absorbent materials and disposable PPE, must be disposed of according to institutional, local, and national hazardous waste regulations.[4][15]
Emergency Response Plan
In case of accidental exposure, follow these first-aid measures immediately.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with water or a normal saline solution for 20 to 30 minutes, holding the eyelids open.[13] Do not use any ointments, oils, or medications without specific instructions from a physician. Seek immediate medical attention, even if no symptoms are apparent.[13] Cyanoacrylate will bond to eye protein, and tearing will help to debond the adhesive over 1-3 days.[5][16]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][13] If skin bonding occurs, do not pull the skin apart. Gently peel or roll the surfaces apart using a blunt-edged instrument. Soaking in warm, soapy water may help. If irritation or a rash develops, seek medical advice.[4][16]
-
Inhalation: Move the individual to an area with fresh air. If symptoms such as coughing, wheezing, or shortness of breath occur, seek medical attention.[13]
-
Ingestion: Ingestion is unlikely as the material will rapidly polymerize in the mouth. Saliva will help to lift the solidified adhesive over several hours.[16] Do not induce vomiting. Ensure the airway is not obstructed and seek medical advice.[16]
References
- 1. This compound [sigmaaldrich.com]
- 2. 1187-27-5|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. itwcp.de [itwcp.de]
- 5. arrowheadforensics.com [arrowheadforensics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. hourglass-intl.com [hourglass-intl.com]
- 10. acmeplastics.com [acmeplastics.com]
- 11. benchchem.com [benchchem.com]
- 12. nj.gov [nj.gov]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. METHYL 2-CYANOACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. fishersci.com [fishersci.com]
- 16. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
